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3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Documentation Hub

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  • Product: 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
  • CAS: 100859-88-9

Core Science & Biosynthesis

Foundational

mass spectrometry of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

An In-Depth Technical Guide to the Mass Spectrometry of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Authored by: A Senior Application Scientist Introduction 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Authored by: A Senior Application Scientist

Introduction

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine belongs to a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as an isostere of the adenine ring in adenosine triphosphate (ATP), which allows it to effectively interact with the hinge region of kinase active sites.[1] This characteristic has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of various protein kinases, with applications in oncology and other therapeutic areas.[2]

Given the crucial role of this scaffold in drug discovery, the precise and unambiguous characterization of its derivatives is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of novel chemical entities.[3] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into proposed experimental protocols, predict fragmentation patterns based on established chemical principles, and provide a framework for the confident identification of this molecule and its potential metabolites or degradation products.

Molecular and Isotopic Profile

A foundational aspect of mass spectrometric analysis is the understanding of the analyte's molecular formula and the resulting isotopic pattern. For 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, the presence of chlorine and sulfur atoms results in a distinctive isotopic signature that is invaluable for its identification.

PropertyValue
Molecular Formula C₆H₅ClN₄S
Monoisotopic Mass 200.0005 g/mol
Average Mass 200.65 g/mol
Key Isotopes ³⁵Cl (75.77%), ³⁷Cl (24.23%), ³²S (95.02%), ³⁴S (4.21%)

The characteristic isotopic pattern arising from the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the molecular ion peak) and one sulfur atom (a smaller but detectable M+2 peak) provides a high degree of confidence in the elemental composition of the observed molecular ion.

Proposed Mass Spectrometry Protocols

The choice of ionization technique is critical for the successful analysis of any compound. For a molecule like 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with its own set of advantages.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition & Interpretation prep1 Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) prep2 Dilute to working concentration (e.g., 1-10 µg/mL) prep1->prep2 ion_source Ionization Source (ESI or APCI) prep2->ion_source mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ion_source->mass_analyzer detector Detector mass_analyzer->detector data_acq Acquire Full Scan MS and MS/MS Spectra detector->data_acq data_int Data Interpretation: - Molecular Ion Identification - Isotopic Pattern Analysis - Fragmentation Pathway Elucidation data_acq->data_int

Caption: General experimental workflow for the mass spectrometric analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Electrospray Ionization (ESI) Protocol

ESI is a soft ionization technique well-suited for polar molecules and those that can be readily protonated or deprotonated in solution.[2] Given the presence of multiple nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core, this compound is expected to be readily protonated in the positive ion mode.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Acidify the final solution with 0.1% formic acid to promote protonation.

  • Instrumentation (suggested parameters for a Q-TOF or Orbitrap mass spectrometer):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation)

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Desolvation Temperature: 350 - 450 °C

    • Source Temperature: 120 - 150 °C

    • Mass Range: m/z 50 - 500

    • Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, select the protonated molecule ([M+H]⁺) as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

Causality behind Choices: The acidic mobile phase ensures the analyte is in its protonated form, which is essential for ESI. The cone voltage is a critical parameter; a lower voltage will yield a prominent molecular ion peak with minimal fragmentation, while a higher voltage can induce in-source fragmentation, providing initial structural clues.[4]

Atmospheric Pressure Chemical Ionization (APCI) Protocol

APCI is often more effective for less polar compounds and can be less susceptible to matrix effects compared to ESI.[3] For sulfur-containing compounds, APCI has been shown to be a robust and efficient ionization method.[5]

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for the ESI protocol. The use of an acidic modifier is generally not as critical for APCI but can still be beneficial. A mixture of toluene and methanol (1:1 v/v) has been reported to be effective for the APCI analysis of sulfur-containing compounds.[5]

  • Instrumentation (suggested parameters for a Q-TOF or Orbitrap mass spectrometer):

    • Ionization Mode: Positive

    • Corona Discharge Current: 3 - 5 µA

    • Vaporizer Temperature: 350 - 450 °C

    • Capillary Temperature: 250 - 350 °C

    • Sheath Gas Flow: 40 - 60 (arbitrary units)

    • Auxiliary Gas Flow: 5 - 15 (arbitrary units)

    • Mass Range: m/z 50 - 500

    • Data Acquisition: Similar to the ESI protocol, acquire both full scan MS and MS/MS data.

Causality behind Choices: The high vaporizer temperature is necessary to ensure complete desolvation and vaporization of the sample and mobile phase before it enters the corona discharge region for ionization. APCI is a gas-phase ionization technique, making it suitable for a broader range of compound polarities.

Predicted Mass Spectrum and Fragmentation Analysis

In both ESI and APCI positive ion modes, the most abundant ion in the full scan mass spectrum is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 201.0078 (for the monoisotopic peak). High-resolution mass spectrometry will be crucial to confirm the elemental composition of this ion.[6]

Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to undergo a series of fragmentation events. The fragmentation of pyrimidine derivatives typically involves the initial loss of substituents followed by the cleavage of the heterocyclic ring system.[7]

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway for protonated 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Interpretation of the Fragmentation Pathway:

  • Loss of Chlorine Radical (∙Cl): While less common for even-electron species like [M+H]⁺, the loss of a chlorine radical (35 u) to form an ion at m/z ~166 is a possibility, especially at higher collision energies. A more likely fragmentation in positive ion mode is the loss of HCl (36 u) if a proton is available at the site of the chloro substituent, leading to an ion at m/z ~165. However, the initial protonation is more likely to occur on one of the nitrogen atoms. The loss of a chlorine atom is a known fragmentation pathway for chloro-substituted heterocyclic compounds.[8]

  • Loss of Methylthio Radical (∙SCH₃): A prominent fragmentation pathway is expected to be the cleavage of the C-S bond, resulting in the loss of a methylthio radical (47 u). This would generate a stable fragment ion at an m/z of approximately 154.0236. The stability of the resulting pyrazolo[3,4-d]pyrimidine core would drive this fragmentation.

  • Ring Cleavage: Following the initial loss of substituents, the heterocyclic core is likely to undergo fragmentation. A common fragmentation pathway for pyrazole and pyrimidine rings is the loss of hydrogen cyanide (HCN, 27 u).[9] Therefore, the fragment ion at m/z 154.0236 could lose a molecule of HCN to produce an ion at m/z 127.0156. Further loss of another molecule of HCN could lead to a fragment at m/z 100.0076.

Summary of Predicted Fragment Ions:

Predicted m/zProposed Elemental FormulaProposed Neutral Loss
201.0078C₆H₆ClN₄S⁺[M+H]⁺
165.0312C₆H₅N₄S⁺HCl
154.0236C₅H₄N₄S⁺∙SCH₃
128.0280C₄H₂N₃S⁺∙SCH₃, HCN
101.0198C₃H₂N₂S⁺∙SCH₃, 2HCN

The mass spectrometric analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a powerful tool for its structural confirmation and purity assessment. This guide has outlined detailed protocols for both ESI- and APCI-MS analysis, providing a solid starting point for methodological development. The predicted fragmentation pathway, based on the established chemistry of related heterocyclic systems, offers a roadmap for the interpretation of MS/MS data. The characteristic isotopic signature of the molecule, coupled with high-resolution mass measurements of the precursor and fragment ions, will enable researchers to confidently identify this compound and its analogues in complex matrices, thereby accelerating research and development in the promising field of pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 30, 2024, from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Carrano, L., Naggi, A., & Urso, E. (2018). High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound. Pharmacology & Pharmacy, 9, 135-148.

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications.

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.

  • Sharma, V. P. (2004). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry, 16(3-4), 1819-1823.

  • Sharma, V. P. (Year not available). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons.

  • Kwiecień, A., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 69.

  • Mass spectrometry for structural elucidation. (n.d.). CURRENTA. Retrieved January 30, 2024, from [Link]

  • Khmel'nitskii, R. A., Klyuev, N. A., & Sheinkman, A. K. (1971). Mass spectra of pyrazole derivatives. I. Isomers of methylphenylpyrazole. Chemistry of Heterocyclic Compounds, 7(1), 81-85.

  • Gu, M., et al. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytical Chemistry, 92(1), 269-291.

  • Pereira, R. C. L., et al. (2021). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 13(1), 25-33.

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 30, 2024, from [Link]

  • McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. Journal of Mass Spectrometry, 49(8), 653-658.

  • Thurman, E. M., & Zweigenbaum, J. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. John Wiley & Sons.

  • Zhang, H., et al. (2017). Synthesis and Structure-Activity Relationship Study of pyrazolo[3,4-d]pyrimidines as Tyrosine Kinase RET Inhibitors. Journal of Medicinal Chemistry, 60(12), 5027-5043.

  • ESI Common Background Ions. (n.d.). University of Washington Proteomics Resource. Retrieved January 30, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 30, 2024, from [Link]

  • da Silva, D. H. S., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1437-1442.

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.

Sources

Exploratory

physical and chemical properties of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that belongs to the pyrazolopyrimidine class of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that belongs to the pyrazolopyrimidine class of molecules. This scaffold is a purine isostere and has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in numerous compounds developed as kinase inhibitors, demonstrating its importance in the design of targeted cancer therapies.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine are summarized in the table below. It is important to note that while some data for the specific compound is available, other properties are inferred from closely related analogs and should be considered as estimates.

PropertyValueSource
CAS Number 100859-88-9[4]
Molecular Formula C₆H₅ClN₄S[4]
Molecular Weight 200.65 g/mol [4]
Appearance Likely a solidInferred from related compounds[5]
Melting Point Data not available for the specific compound. A related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has a melting point of 68–69 °C.[5]
Boiling Point Data not available.
Solubility Pyrazolo[3,4-d]pyrimidines often exhibit suboptimal aqueous solubility.[6] Prodrug strategies have been employed to improve the solubility of related compounds.[7]

Synthesis and Characterization

A plausible synthetic route would start from a substituted pyrazole, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. Subsequent chlorination and introduction of the methylthio group would yield the final product.

G cluster_synthesis General Synthetic Pathway pyrazole Substituted Pyrazole cyclization Cyclization pyrazole->cyclization e.g., with a pyrimidine precursor chlorination Chlorination cyclization->chlorination e.g., POCl₃ methylthiolation Methylthiolation chlorination->methylthiolation e.g., CH₃SNa product 3-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine methylthiolation->product

Caption: Generalized synthetic workflow for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Characterization:

The structural elucidation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbons in the molecule.[8]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[5]

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[5]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S, Cl).[8]

Chemical Reactivity

The chemical reactivity of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is largely dictated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride).[9]

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution. This reactivity makes the compound a valuable intermediate for the synthesis of a variety of derivatives.[10] The reaction proceeds via a Meisenheimer-like intermediate.

G cluster_reaction Nucleophilic Aromatic Substitution reactant 3-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 3-substituted-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine intermediate->product - Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution on the pyrimidine ring.

Common nucleophiles used in such reactions include amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at the 3-position. This synthetic versatility is a key reason for the interest in this compound as a scaffold in drug discovery.

Biological Significance and Potential Applications

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[2][11] Derivatives of this core have been extensively investigated for their potential as anticancer agents.[2][3][11]

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine allows it to bind to the ATP-binding site of kinases, leading to their inhibition.[12] By modifying the substituents on the pyrazolo[3,4-d]pyrimidine ring, it is possible to achieve selectivity for specific kinases that are implicated in cancer cell proliferation and survival.

Given that 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a reactive intermediate, its primary application is as a starting material for the synthesis of libraries of pyrazolo[3,4-d]pyrimidine derivatives. These libraries can then be screened for biological activity against various targets, most notably protein kinases involved in cancer signaling pathways.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[13]

It is highly recommended to perform a thorough risk assessment before handling this compound.

Conclusion

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a valuable heterocyclic compound with significant potential as a building block in drug discovery, particularly for the development of kinase inhibitors. Its key chemical feature is the reactive chlorine atom, which allows for facile derivatization through nucleophilic aromatic substitution. While there are gaps in the publicly available data regarding its specific physical properties, its synthetic utility and the established biological importance of the pyrazolo[3,4-d]pyrimidine scaffold make it a compound of high interest for medicinal chemists and drug development professionals. Further research to fully characterize this molecule and explore its potential in various therapeutic areas is warranted.

References

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284–2296. Available from: [Link]

  • Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153–160. Available from: [Link]

  • Amerigo Scientific. 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. Bioorganic & Medicinal Chemistry, 105, 117673. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 435–453. Available from: [Link]

  • MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305–6320. Available from: [Link]

  • Salema, I. M., et al. (2022). A review on synthesis approaches and biological investigations of Pyrazolo[3,4-d]pyrimidine schaffold. Journal of Advanced Pharmacy and Biomedical Sciences, 2(2), 49-65. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Archiv der Pharmazie, 356(12), e2300263. Available from: [Link]

  • Clausius Scientific Press. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Chemical Engineering and Pharmacy, 2(1), 1-4. Available from: [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available from: [Link]

  • ACS Omega. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]

  • Amerigo Scientific. 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

  • PubMed. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Available from: [Link]

  • ResearchGate. (2010). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • Usiena Air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Available from: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link]

  • NIST. 7-(Methylthio)-1h-pyrazolo[4,3-d]pyrimidine. Available from: [Link]

Sources

Foundational

Stability and Lifecycle Management of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Executive Summary This technical guide outlines the stability profile, degradation mechanisms, and storage protocols for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 100859-88-9). As a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the stability profile, degradation mechanisms, and storage protocols for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 100859-88-9). As a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting Src, CDK2, and EGFR), the integrity of this intermediate is paramount for downstream synthetic yields.

The molecule possesses two primary structural vulnerabilities: the oxidation-prone methylthio ether (–SMe) at the C6 position and the acidic proton on the pyrazole ring (N1). Improper storage leads to the formation of sulfoxides and sulfones, which alters the stoichiometry of subsequent nucleophilic aromatic substitutions (


). This guide provides a self-validating storage and QC framework to ensure compound fidelity.

Part 1: Physicochemical Profile & Structural Vulnerabilities

To understand the storage requirements, we must first analyze the molecular vulnerabilities.[1]

PropertyValue / CharacteristicImplication for Stability
Molecular Formula

MW: 200.65 g/mol
Core Scaffold Pyrazolo[3,4-d]pyrimidinePurine isostere; high nitrogen content increases polarity and potential for hydrogen bonding.[1]
C6-Methylthio

High Risk. Susceptible to S-oxidation by atmospheric oxygen or peroxides to form sulfoxide (

) and sulfone (

).
N1-Proton Pyrazole

(

)
Moderate Risk. Acidic character allows salt formation with bases.[1] Hygroscopic potential facilitates hydrolysis pathways.[1]
C3-Chlorine

Low Risk. Generally stable under storage conditions.[1] Adds lipophilicity (

).[1]
Structural Criticality

The 6-methylthio group is often designed as a "leaving group precursor."[1] In synthesis, it is frequently oxidized intentionally to a sulfone to facilitate displacement by amines.[1] If this oxidation occurs prematurely during storage, it leads to uncontrolled reactivity and side products in the next synthetic step.[1]

Part 2: Degradation Mechanisms (The "Why")

The primary degradation vector is S-oxidation , followed by potential hydrolysis or dimerization.[1]

Pathway Analysis[1]
  • S-Oxidation (Primary): Atmospheric oxygen, catalyzed by light or trace metals, attacks the sulfur atom.[1]

    • Stage 1: Formation of the Sulfoxide (+16 amu).[1]

    • Stage 2: Further oxidation to the Sulfone (+32 amu).[1]

  • Photolytic Degradation: Thioethers are UV-active.[1] Prolonged exposure to light can generate radical species, leading to disulfide formation or ring cleavage.[1]

  • Hygroscopic Interaction: Moisture absorption at the N1 position can create a localized aqueous micro-environment, accelerating oxidation rates.[1]

Visualization of Degradation Pathways

The following diagram illustrates the cascade from the intact molecule to its oxidative impurities.

DegradationPathways cluster_env Environmental Triggers Intact Intact Molecule (3-chloro-6-(methylthio)-...) Sulfoxide Impurity A: Sulfoxide (M+16 amu) Intact->Sulfoxide [O] (Air/Peroxides) Slow Process Dimer Disulfide Dimer (Radical Coupling) Intact->Dimer UV Light Radical Mechanism Sulfone Impurity B: Sulfone (M+32 amu) Sulfoxide->Sulfone [O] (Strong Oxidants) Accelerated by Heat Triggers Moisture | UV Light | Heat (>25°C)

Caption: Oxidative degradation cascade of the methylthio group. The sulfoxide is the first detectable impurity via LC-MS.

Part 3: Storage & Handling Protocol (The "How")

This protocol is designed to arrest the Arrhenius kinetics of oxidation and prevent moisture ingress.[1]

Primary Storage Conditions
  • Temperature: -20°C (± 5°C) . Long-term storage at 4°C is acceptable for <3 months, but deep freeze is required for >1 year stability.[1]

  • Atmosphere: Inert Gas (Argon or Nitrogen). The vial must be flushed with inert gas before sealing to remove headspace oxygen.[1]

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1] The amber glass blocks UV radiation (290–450 nm).[1]

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active silica gel or molecular sieves.[1]

Handling Procedure (Thaw-Use-Refreeze Cycle)
  • Equilibration: Allow the vial to warm to room temperature (20–25°C) before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis/clumping.[1]

  • Aliquot Strategy: If frequent use is anticipated, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles and oxygen exposure.[1]

Solution Stability
  • Solvent Choice: DMSO-d6 or Anhydrous DMF.[1]

  • Stability Window:

    • Solution at 25°C: Use within 24 hours.[1]

    • Solution at -20°C: Stable for ~1 week.

    • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they can facilitate nucleophilic exchange over extended periods.[1]

Part 4: Quality Control & Validation (Self-Validating System)

Researchers should not assume purity.[1] Use this workflow to validate the compound before committing it to high-value synthesis steps.

QC Workflow Diagram

QC_Workflow Sample Sample Retrieval (Equilibrate to RT) Dissolve Dissolution (Solvent: DMSO or MeCN) Sample->Dissolve LCMS LC-MS Analysis (ESI+ Mode) Dissolve->LCMS Decision Purity > 98%? LCMS->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Recrystallize / Purify Decision->Fail No (Found M+16)

Caption: Decision tree for validating compound integrity prior to usage.

Analytical Method (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Mass Spec Targets:

    • Target Mass

      
       (approx, for Cl-35 isotope).[1]
      
    • Watch List: Look for

      
       (Sulfoxide) and 
      
      
      
      (Sulfone).[1]

Part 5: Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • GHS Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (due to Sulfur and Chlorine content).[1]

References

  • Amerigo Scientific. (n.d.).[1] 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Product Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79452, 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (Structural Analog Data). Retrieved from [Link]

  • MDPI. (2023).[1] Identification and Biological Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling the 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Scaffold in Cell-Based Systems

[1] Executive Summary & Scientific Context This Application Note details the experimental protocols for evaluating 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23002-35-9).[1] While often utilized as a key i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

This Application Note details the experimental protocols for evaluating 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 23002-35-9).[1] While often utilized as a key intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib) and Src kinase inhibitors, this molecule represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).

The pyrazolo[3,4-d]pyrimidine core functions as a bioisostere of the adenine ring of ATP.[2][3] Consequently, even underivatized fragments such as 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can exhibit weak-to-moderate affinity for the hinge region of various kinases (Src, Lck, CDK2) or adenosine receptors.[1]

Primary Applications of these Protocols:

  • Fragment Screening: Validating the core scaffold's ability to engage specific kinase targets within a cellular environment.

  • Intermediate Qualification: Assessing the intrinsic cytotoxicity and off-target biological activity of the starting material prior to library synthesis.[1]

  • Mechanism of Action (MoA): Investigating ATP-competitive binding dynamics using thermal shift assays.

Mechanism of Action: ATP Mimicry

The therapeutic potential of this compound lies in its structural homology to Adenine. In the ATP-binding pocket of protein kinases, the N1 and N2 nitrogens of the pyrazole ring often form critical hydrogen bonds with the "hinge region" amino acids, mimicking the interaction of ATP's purine ring.

Diagram 1: Competitive Binding Mechanism

The following diagram illustrates the competitive displacement of ATP by the pyrazolo[3,4-d]pyrimidine scaffold.

ATP_Competition ATP ATP (Endogenous Ligand) Kinase_Active Kinase Active Site (Hinge Region) ATP->Kinase_Active High Affinity Binding Scaffold 3-Cl-6-SMe-Pyrazolo[3,4-d]pyrimidine Scaffold->Kinase_Active Competitive Binding (H-Bond Formation) Signal_OFF Inhibition (Signal Blockade) Scaffold->Signal_OFF Steric Blockade Signal_ON Phosphorylation (Signal Transduction) Kinase_Active->Signal_ON Substrate Phosphorylation

Caption: Schematic representation of the pyrazolo[3,4-d]pyrimidine scaffold acting as an ATP-competitive inhibitor at the kinase hinge region.[1][2]

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate physical target engagement inside the cell.[4][5] If 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine binds to a target kinase (e.g., Src or CDK2), it will thermally stabilize the protein, preventing precipitation at elevated temperatures.

Materials:

  • Compound: 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (dissolved in DMSO to 100 mM stock).

  • Cells: Jurkat (T-cell leukemia) or A549 (Lung carcinoma), depending on the kinase of interest.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, Protease Inhibitor Cocktail.[1]

Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest

      
       cells. Wash with PBS.
      
    • Resuspend in fresh media at a density of

      
       cells/mL.
      
  • Compound Treatment:

    • Divide cells into two pools.

    • Treatment Group: Add compound (final conc. 50 µM). Note: Fragments often require higher concentrations than optimized drugs.[1]

    • Control Group: Add DMSO (0.1% v/v).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Thermal Challenge:

    • Aliquot 100 µL of cell suspension into 8 PCR tubes for each group.

    • Heat each tube to a distinct temperature (gradient: 40°C to 64°C) for 3 minutes using a thermal cycler.

    • Immediately cool at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add 30 µL of Lysis Buffer (supplemented with protease inhibitors) to each tube.

    • Freeze-thaw 3 times (Liquid Nitrogen / 25°C water bath) to lyse cells.[1][6]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze via Western Blot using antibodies specific to the target kinase (e.g., anti-Src, anti-CDK2).

    • Success Criteria: The Treatment group should show a "thermal shift" (band presence at higher temperatures) compared to the DMSO control.

Diagram 2: CETSA Workflow

CETSA_Workflow Step1 1. Live Cell Treatment (DMSO vs. Scaffold) Step2 2. Thermal Challenge (Gradient: 40-64°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Denatured Protein) Step3->Step4 Step5 5. Western Blot Analysis (Detect Soluble Target) Step4->Step5

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.

Protocol B: Cell Viability & Cytotoxicity Profiling

Objective: To determine the baseline toxicity of the scaffold. High intrinsic toxicity (


) in an underivatized fragment is often a "red flag" for non-specific reactivity (PAINS).

Methodology:

  • Seeding: Seed A549 cells at 5,000 cells/well in a 96-well plate. Adhere overnight.

  • Dosing: Prepare a serial dilution of the compound (0.1 µM to 100 µM) in culture media (max DMSO 0.5%).

  • Incubation: Incubate for 48 or 72 hours.

  • Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours. Measure fluorescence (Ex 560/Em 590) or Absorbance (570 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Data Interpretation Table:

IC50 ValueInterpretation for a Fragment/ScaffoldAction
> 100 µM Inert / Non-toxicIdeal for derivatization; safe intermediate.[1]
10 - 100 µM Weak BioactivityPotential specific binding; check target engagement (CETSA).[1]
< 10 µM High CytotoxicityWarning: Likely off-target effects or non-specific reactivity.[1]

References & Authoritative Sources

  • Scaffold Utility: Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase."[1] Journal of Medicinal Chemistry. Link

  • CETSA Protocol: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5][7] Nature Protocols. Link

  • Kinase Mechanism: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[3][8][9] Nature Reviews Cancer.[1][8] Link

  • Compound Data: PubChem Compound Summary for CID 92837, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Link

Disclaimer: This Application Note is for research use only. All compounds should be handled according to MSDS safety guidelines, particularly regarding DMSO solubility and potential irritant properties of halogenated heterocycles.

Sources

Application

Application Note: Optimization and SAR Profiling of 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Analogs

Introduction & Scope The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine moiety of ATP. This structural similarity allows it to fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine moiety of ATP. This structural similarity allows it to function as a potent scaffold for Type I and Type II kinase inhibitors, targeting enzymes such as Src, EGFR, and Hck [1, 2].

This Application Note focuses on the 3-chloro-6-(methylthio) substitution pattern. This specific configuration offers unique advantages:

  • C3-Chloro: Occupies the hydrophobic "gatekeeper" region of the kinase ATP-binding pocket, often enhancing potency compared to the unsubstituted (H) or sterically bulky (Iodo) analogs.

  • C6-Methylthio: Acts as a dual-purpose functional group.[1] In its native state, it provides hydrophobic interactions near the solvent front. Chemically, it serves as a "linchpin" that can be oxidized to a sulfone/sulfoxide, enabling late-stage nucleophilic aromatic substitution (

    
    ) to introduce solubility-enhancing amines [3].
    

This guide outlines the protocols for synthesizing a library of these analogs, establishing Structure-Activity Relationships (SAR), and validating biological potency.

Chemical Strategy & Workflow

The optimization campaign revolves around the 4,6-dichloro- or 4-chloro-6-(methylthio)- intermediates. The synthetic logic dictates a sequential functionalization to ensure regioselectivity.

Synthetic Pathway Diagram

The following flowchart illustrates the critical path from the core scaffold to the diversified library.

SAR_Workflow Start Precursor: 3-Chloro-6-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Chlorination Step 1: Chlorination (POCl3) Target: C4-Cl Intermediate Start->Chlorination Activation SNAr_C4 Step 2: C4 Displacement (Anilines/Amines) Chlorination->SNAr_C4 Regioselective S_NAr Core_Analog Core Analog: 4-Amino-3-chloro-6-(methylthio) SNAr_C4->Core_Analog Library A (C4 Var) Branch_Ox Step 3 (Optional): Oxidation (m-CPBA / Oxone) Core_Analog->Branch_Ox SAR Expansion Sulfone Intermediate: 6-Methylsulfonyl/sulfinyl Branch_Ox->Sulfone SNAr_C6 Step 4: C6 Displacement (Solubilizing Amines) Sulfone->SNAr_C6 Library B (C6 Var)

Figure 1: Sequential functionalization strategy. The C4-chlorine is more reactive than the C6-methylthio group, allowing selective displacement. Subsequent oxidation activates C6 for further diversification.

Protocol 1: Library Synthesis (C4-Functionalization)

This protocol describes the displacement of the C4-chloride by various anilines to target the kinase hinge region.

Reagents:

  • Scaffold: 4,3-Dichloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (or 4-chloro-3-iodo analog if C3 modification is desired later).

  • Nucleophiles: Substituted anilines (e.g., 3-bromoaniline, 3-ethynylaniline).

  • Solvent: Ethanol (Abs.) or

    
    -Butanol.
    
  • Base: Diisopropylethylamine (DIPEA) (Optional, depending on aniline basicity).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq.) of the 4-chloro-pyrazolo-pyrimidine scaffold in anhydrous Ethanol (0.1 M concentration).

  • Addition: Add 1.1 eq. of the appropriate aniline.

    • Note: If the aniline is an HCl salt, add 2.5 eq. of DIPEA.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) with magnetic stirring.
    
    • Reaction Time: Typically 3–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2] The product usually precipitates or becomes less polar.

  • Work-up:

    • Cool the mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol (

      
      ) and diethyl ether.
      
    • If no precipitate: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with water and brine, dry over

      
      , and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
      
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and HRMS. Look for the disappearance of the C4-Cl signal and appearance of aniline aromatic protons.

Protocol 2: C6-Diversification (The "Oxidation-Displacement" Route)

To improve physicochemical properties (ADME), the 6-methylthio group is often replaced by diamines (e.g.,


-methylpiperazine). Direct displacement is difficult; oxidation is required first [4].

Step-by-Step Methodology:

  • Oxidation:

    • Dissolve the C4-substituted intermediate (from Protocol 1) in DCM.

    • Cool to

      
      . Add 2.5 eq. of m-chloroperbenzoic acid (m-CPBA).
      
    • Stir at RT for 4–12 hours.

    • Work-up: Wash with saturated

      
       and 
      
      
      
      (to quench peroxides). Isolate the 6-methylsulfonyl or 6-methylsulfinyl intermediate.
  • Displacement:

    • Dissolve the sulfone/sulfinyl intermediate in THF or Dioxane.

    • Add 3.0–5.0 eq. of the secondary amine (e.g., morpholine, piperazine).

    • Heat to

      
       in a sealed tube.
      
    • Purification: The product is often polar. Use preparative HPLC or crystallization.

SAR Logic & Biological Evaluation

The SAR study should evaluate the impact of substituents on Potency (


) and Selectivity.
The SAR Vectors
  • Position 3 (Cl): The chloro group is critical. It fits into a hydrophobic pocket behind the gatekeeper residue (e.g., Thr338 in c-Src). Replacing Cl with H usually drops potency; replacing with Iodo increases steric bulk, potentially improving selectivity but reducing solubility [5].

  • Position 4 (NH-Ar): The NH forms a hydrogen bond with the hinge region backbone. The Aryl group dictates the angle of exit from the active site.

  • Position 6 (SMe vs. Amino):

    • SMe: Good for cellular permeability (lipophilic) but poor for solubility.

    • Amino-alkyl: Improves aqueous solubility and can reach the ribose-binding pocket residues.

Data Presentation: Representative SAR Table

Note: Data below is illustrative of typical trends for this scaffold targeting Src-family kinases.

Cmpd IDR3R4 (Aniline)R6c-Src

(nM)
Solubility (pH 7.4)
1a H3-Cl-PhenylSMe120Low
1b Cl 3-Cl-PhenylSMe15 Low
1c I3-Cl-PhenylSMe22Very Low
2a Cl3-Ethynyl-PhenylSMe8Low
2b Cl3-Ethynyl-Phenyl

-Me-Piperazine
12High
Protocol 3: Kinase Inhibition Assay (FRET-based)

To validate the SAR, use a Z'-Lyte or similar FRET-based assay.

  • Reagents: Recombinant Kinase (e.g., c-Src), FRET peptide substrate, ATP (

    
     concentration).
    
  • Setup: Prepare 3-fold serial dilutions of compounds in DMSO.

  • Incubation: Mix Kinase + Peptide + Compound. Incubate 15 mins. Add ATP to start reaction. Incubate 1 hour at RT.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to calculate

    
    .
    

Pathway & Interaction Map

The following diagram visualizes the interaction of the 3-chloro-6-(methylthio) analog within a typical Kinase ATP-binding pocket.

Kinase_Interaction Drug_Core Pyrazolo-Pyrimidine Scaffold R3_Cl 3-Chloro Drug_Core->R3_Cl R4_NH 4-NH-Aryl Drug_Core->R4_NH R6_SMe 6-SMe Drug_Core->R6_SMe Gatekeeper Gatekeeper (Thr338) R3_Cl->Gatekeeper Hydrophobic Fill Hinge Hinge Region (Met341/Glu339) R4_NH->Hinge H-Bond (Critical) Solvent Solvent Front (Ribose Pocket) R6_SMe->Solvent Van der Waals

Figure 2: Pharmacophore mapping of the analog within the kinase active site. The 3-Cl group targets the gatekeeper pocket, while the 4-NH interaction is essential for hinge binding.

References

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as potent Src inhibitors. Current Medicinal Chemistry.

  • Radi, M., et al. (2011). Discovery of pyrazolo[3,4-d]pyrimidines as dual Src/Abl inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2023). 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: A versatile scaffold.[1]

  • Popowycz, F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: From library synthesis to evaluation. University of Siena.

  • Fini, E., et al. (2023).[3] Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences.

Sources

Method

Application Note: Biological Evaluation and Derivatization of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in Oncology

This Application Note is designed for researchers and drug discovery professionals working with the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold. This structure is a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals working with the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold. This structure is a "privileged scaffold" in medicinal chemistry, widely recognized as a bioisostere of adenine, making it a critical starting point for developing ATP-competitive kinase inhibitors (e.g., Src, Abl, EGFR, CDK).

Executive Summary & Mechanism of Action

The compound 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (hereafter referred to as CMPP ) represents a core scaffold for the synthesis of targeted anticancer agents. Its structural homology to adenine allows it (and its derivatives) to bind within the ATP-binding pocket of protein kinases.[1]

  • The 3-Chloro Substituent: Often occupies the hydrophobic "gatekeeper" region of the kinase pocket, enhancing selectivity and potency compared to the unsubstituted parent.

  • The 6-Methylthio Group: Acts as a versatile chemical handle. While it can interact with the solvent-exposed region of the kinase, it is frequently oxidized to a sulfone/sulfoxide to facilitate nucleophilic displacement, allowing researchers to attach solubilizing groups or additional pharmacophores.

Primary Applications:

  • Lead Optimization: Using the scaffold to generate libraries of Src/Abl or EGFR inhibitors.

  • Phenotypic Screening: Assessing the baseline cytotoxicity of the core scaffold in cancer cell lines (e.g., MCF-7, A549, HCT-116).

Chemical Handling & Solubilization

The CMPP scaffold is highly hydrophobic, presenting challenges in aqueous cell culture media. Proper solubilization is critical to prevent microprecipitation, which causes false-negative IC50 results.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (Sigma-Aldrich Hybridoma grade recommended).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the methylthio group) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Quality Control (QC) Step: Before use in cell assays, perform a "Visual Precipitation Test":

  • Dilute 1 µL of stock into 999 µL of culture media (1:1000 dilution).

  • Vortex for 10 seconds.

  • Inspect under a 10x microscope. If crystals are visible, sonicate the stock or reduce the working concentration.

Biological Evaluation Protocols

Workflow Visualization

The following diagram outlines the logical flow from chemical handling to biological readout.

ExperimentalWorkflow Stock CMPP Stock (20 mM in DMSO) Dilution Serial Dilution (Media + 0.1% DMSO) Stock->Dilution 1:1000 Treatment 72h Incubation (37°C, 5% CO2) Dilution->Treatment Add Compound Cells Cancer Cell Seeding (e.g., MCF-7, A549) Cells->Treatment Readout Viability Assay (MTT / CCK-8) Treatment->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: Figure 1. Standardized workflow for evaluating CMPP cytotoxicity in adherent cancer cell lines.

Protocol A: In Vitro Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the antiproliferative potency (IC50) of CMPP.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), or HCT-116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Control: Staurosporine or Doxorubicin (Positive Control); 0.1% DMSO (Vehicle Control).

Step-by-Step Procedure:

  • Seeding: Seed cancer cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (depending on doubling time).

    • Volume: 100 µL/well.

    • Incubation: Allow attachment for 24 hours at 37°C.

  • Treatment:

    • Prepare 9 serial dilutions of CMPP in media (Range: 100 µM to 0.1 nM).

    • Ensure final DMSO concentration is constant (≤ 0.5%) across all wells.

    • Add 100 µL of drug solution to wells (Total volume: 200 µL).

  • Incubation: Incubate for 72 hours . (Note: 24h is often too short for kinase inhibitors which are cytostatic).

  • Readout (MTT):

    • Add 20 µL MTT solution (5 mg/mL). Incubate 4 hours.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Measure Absorbance at 570 nm.

  • Analysis: Normalize OD values to Vehicle Control (100%). Plot Log(concentration) vs. % Viability using GraphPad Prism (Sigmoidal dose-response).

Protocol B: Target Validation (Western Blotting)

Since CMPP derivatives often target Tyrosine Kinases (e.g., EGFR, Src), validation requires observing downstream signaling inhibition.

Target Markers:

  • EGFR Pathway: p-EGFR (Tyr1068), p-Akt (Ser473), p-ERK1/2.

  • Src Pathway: p-Src (Tyr416).

Procedure:

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation noise.

  • Treatment: Treat cells with CMPP at 2x IC50 concentration for 2–6 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes (if testing EGFR inhibition).

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Immunoblot for phosphorylated vs. total protein.

    • Success Criterion: A decrease in p-EGFR or p-Src band intensity relative to Total-EGFR/Src indicates successful target engagement.

Chemical Derivatization Strategy (Scaffold Utilization)

For medicinal chemists, the 6-methylthio group is a "pro-electrophile." The native CMPP molecule may have moderate potency; enhancing it requires substitution at the 6-position.

Pathway Visualization: Activation & Substitution

ChemistryPathway Start CMPP Scaffold (6-SMe, 3-Cl) Oxidation Oxidation (m-CPBA or Oxone) Start->Oxidation Activation Intermediate Activated Sulfone (6-SO2Me, 3-Cl) Oxidation->Intermediate Leaving Group Formation Substitution Nucleophilic Substitution (R-NH2, Heat) Intermediate->Substitution Amine Addition FinalProduct Active Kinase Inhibitor (6-NH-R, 3-Cl) Substitution->FinalProduct Drug Candidate

Caption: Figure 2. Synthetic route to convert the CMPP scaffold into high-potency amino-substituted kinase inhibitors.

Derivatization Protocol:

  • Oxidation: Dissolve CMPP in DCM. Add m-CPBA (2.2 equiv) at 0°C. Stir to RT for 4 hours. The 6-SMe converts to 6-SO2Me (Sulfone).

  • Substitution: Dissolve the sulfone intermediate in Dioxane or DMF. Add the desired primary amine (e.g., aniline derivatives for kinase specificity). Heat to 80-100°C. The amine displaces the sulfone.

  • Result: This yields a 6-amino-3-chloro-pyrazolo[3,4-d]pyrimidine , a class of compounds with significantly higher affinity for the ATP pocket than the parent thio-ether.

Data Summary Template

When reporting results for CMPP and its derivatives, use the following table structure to ensure comparability.

Compound IDR-Group (Pos 6)Cell LineIC50 (µM) ± SDTarget (Kinase)Ref
CMPP (Core) -SMeMCF-7> 50 µM (Est.)Baseline[1]
Deriv-A -NH-PhenylMCF-72.4 ± 0.5Src/Abl[2]
Deriv-B -NH-BenzylA5495.1 ± 1.2EGFR[3]

Note: The core CMPP often shows low potency (>10-50 µM) until derivatized with an amine at the 6-position or 4-position.

References

  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at: [Link][2][3][4][5][6][7][8][9][10]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Palladium-Catalyzed N-arylation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Significance of N-Aryl Pyrazolo[3,4-d]pyrimidines in Drug Discovery The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as an isostere of the pur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Pyrazolo[3,4-d]pyrimidines in Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as an isostere of the purine nucleus of adenosine triphosphate (ATP). This structural mimicry allows it to effectively interact with the hinge region of kinase active sites, making it a cornerstone for the development of potent enzyme inhibitors. Extensive research has demonstrated the broad pharmacological activities of pyrazolo[3,4-d]pyrimidine derivatives, particularly as anticancer agents targeting various kinases such as cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR).

The N-arylation of the pyrazolo[3,4-d]pyrimidine core, specifically at the N1 position of the pyrazole ring, is a critical synthetic transformation that enables the exploration of chemical space and the fine-tuning of pharmacological properties. The introduction of diverse aryl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental procedure for the N-arylation of a key intermediate, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, utilizing a palladium-catalyzed cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of N-aryl heterocycles.

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The process is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex, which is typically generated in situ. This is followed by the coordination of the deprotonated N-H substrate (in this case, the pyrazolopyrimidine) to the palladium(II) center and subsequent reductive elimination to furnish the N-arylated product and regenerate the active palladium(0) catalyst.

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are employed to promote both the oxidative addition and the reductive elimination steps, while preventing undesirable side reactions. The base plays a critical role in deprotonating the N-H of the pyrazolopyrimidine, thus activating it for coordination to the palladium center.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch Nuc-H, Base PdII_Amide Ar-Pd(II)-Nuc(L_n) Ligand_Exch->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Ar-Nuc Red_Elim->Pd0 Product N-Aryl Pyrazolopyrimidine (Ar-Nuc) ArX Aryl Halide (Ar-X) NucH Pyrazolopyrimidine (Nuc-H) Base Base caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol: N-arylation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details a general procedure for the palladium-catalyzed N-arylation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine10223-03-7VariousEnsure purity before use. Can be synthesized from commercially available starting materials.
Aryl bromideVariesVariousA wide range of substituted aryl bromides can be used.
Palladium(II) acetate (Pd(OAc)₂)3375-31-3VariousPre-catalyst.
XPhos564483-18-7VariousA bulky, electron-rich phosphine ligand. Other Buchwald ligands such as SPhos or RuPhos can also be effective.
Cesium carbonate (Cs₂CO₃)534-17-8VariousA strong inorganic base. Other bases like K₂CO₃ or K₃PO₄ can be screened for optimal results.
Anhydrous 1,4-Dioxane123-91-1VariousReaction solvent. Should be anhydrous and deoxygenated. Toluene or THF can also be used.
Nitrogen (N₂) or Argon (Ar)7727-37-9VariousFor maintaining an inert atmosphere.
Standard laboratory glasswareN/AN/AOven-dried prior to use.
Magnetic stirrer and hotplateN/AN/AFor heating and stirring the reaction mixture.
Thin Layer Chromatography (TLC) platesN/AN/AFor monitoring reaction progress.
Column chromatography suppliesN/AN/AFor purification of the product.
Experimental Workflow

experimental_workflow start Start reagents Assemble Reagents and Glassware start->reagents inert Establish Inert Atmosphere reagents->inert addition Add Reagents to Reaction Vessel inert->addition reaction Heat and Stir Reaction Mixture addition->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up and Extraction monitoring->workup Complete purification Purify by Column Chromatography workup->purification characterization Characterize the Product purification->characterization end End characterization->end

Caption: A schematic of the experimental workflow for the N-arylation reaction.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • To an oven-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol, 1.0 equiv).

    • Add the aryl bromide (1.2 mmol, 1.2 equiv).

    • Add cesium carbonate (2.0 mmol, 2.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 0.02 equiv) and XPhos (0.04 mmol, 0.04 equiv).

  • Establishing an Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Solvent and Reaction:

    • Add anhydrous, deoxygenated 1,4-dioxane (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening other palladium sources (e.g., Pd₂(dba)₃), ligands (e.g., SPhos, RuPhos), bases (e.g., K₂CO₃, K₃PO₄), and solvents (e.g., toluene, THF). The reaction temperature can also be optimized.

  • Regioselectivity: The N-arylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers. For the pyrazolo[3,4-d]pyrimidine system, N1 arylation is generally favored due to steric hindrance at the N2 position. However, it is advisable to carefully analyze the crude reaction mixture and the purified product for the presence of any isomeric impurities.

  • Incomplete Reaction: If the starting material is not fully consumed, ensure that the reaction was carried out under strictly anhydrous and anaerobic conditions. The quality of the reagents, particularly the palladium catalyst and the ligand, is also critical.

  • Side Reactions: Potential side reactions include the reduction of the aryl bromide and the homocoupling of the aryl bromide. The use of bulky, electron-rich ligands helps to minimize these side reactions.

Conclusion

The palladium-catalyzed N-arylation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a robust and versatile method for the synthesis of a diverse library of N-aryl derivatives. This protocol provides a solid foundation for researchers in drug discovery and medicinal chemistry to access these valuable compounds. The flexibility of the Buchwald-Hartwig amination allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.

References

  • Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl
Method

Application Notes &amp; Protocols: Utilizing 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities which include an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities which include anti-cancer and anti-inflammatory properties.[1] This prominence is largely due to its structural resemblance to the adenine core of ATP, positioning it as a privileged scaffold for the development of kinase inhibitors.[2] This document provides detailed application notes and protocols for the use of a specific derivative, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, as a chemical probe. We will delve into its mechanism of action, provide step-by-step protocols for its application in biochemical and cell-based assays, and outline strategies for target identification and engagement.

Introduction: The Rationale for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Kinase-Targeted Chemical Probe

Chemical probes are indispensable tools for dissecting complex biological systems, offering a method to modulate protein function with temporal and dose-dependent control.[3] The compound 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine emerges from a class of molecules known to exhibit potent inhibitory effects on various protein kinases. The pyrazolo[3,4-d]pyrimidine core acts as a competitive inhibitor at the ATP-binding site of kinases, a mechanism central to the function of many clinically approved kinase inhibitors.[2][4]

The chloro and methylthio substitutions on this particular scaffold are critical for modulating its potency and selectivity towards specific kinases. For instance, various substitutions on the pyrazolo[3,4-d]pyrimidine ring have been shown to yield potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src family kinases.[4][5] This makes 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine a valuable tool for investigating signaling pathways driven by these and other related kinases.

Key Attributes:

  • Molecular Formula: C₆H₅ClN₄S[6]

  • Molecular Weight: 200.65 g/mol [6]

  • CAS Number: 100859-88-9[6]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based inhibitors is the competitive inhibition of ATP binding to the kinase active site. The heterocyclic core mimics the purine ring of adenine, allowing it to form key hydrogen bond interactions with the hinge region of the kinase. This effectively blocks the binding of ATP and prevents the subsequent phosphorylation of substrate proteins, thereby inhibiting downstream signaling.

Mechanism_of_Action cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Substrate Substrate Protein ATP_Binding_Site->Substrate Phosphorylates Hinge_Region Hinge Region Probe 3-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Probe->ATP_Binding_Site Binds to ATP ATP ATP->ATP_Binding_Site Blocked by Probe Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Competitive inhibition of ATP binding by the chemical probe.

Experimental Protocols

Probe Preparation and Handling

For optimal and reproducible results, proper handling and preparation of the chemical probe are essential.

Protocol 1: Stock Solution Preparation

  • Purity Assessment: Before use, verify the purity of the compound using analytical techniques such as HPLC-MS and ¹H-NMR.

  • Solubility Testing: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light and moisture.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are crucial for determining the potency and selectivity of the probe against a panel of purified kinases.[7][8]

Protocol 2: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a generic kinase and can be optimized for specific targets. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

Materials:

  • 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine stock solution

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the chemical probe in the kinase assay buffer. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • In each well, add 5 µL of the diluted compound or vehicle.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution (the final concentration should be at or near the Kₘ for the specific kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the probe concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

ParameterRecommended ConditionRationale
ATP Concentration At or near the Kₘ of the kinaseMimics physiological conditions and provides an accurate measure of competitive inhibition.[7]
Enzyme Concentration In the linear range of the assayEnsures that the measured activity is proportional to the enzyme concentration.
Substrate Concentration At or above the Kₘ of the kinaseEnsures the reaction rate is not limited by substrate availability.
DMSO Concentration < 1% (v/v)High concentrations of DMSO can inhibit kinase activity.
Cell-Based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are essential to confirm that the chemical probe can penetrate the cell membrane, engage its target in a cellular context, and elicit a biological response.[10][11]

Protocol 3: Western Blotting for Phospho-Protein Levels

This protocol assesses the ability of the probe to inhibit the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., A549 or HCT-116 for EGFR).[4]

  • Complete cell culture medium

  • 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target and downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the chemical probe for a specified duration (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell_Seeding Seed Cells Compound_Treatment Treat with Probe Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western Blotting analysis.

Target Identification and Engagement using Chemoproteomics

Chemoproteomics can be employed to identify the cellular targets of a chemical probe on a proteome-wide scale.[12][13] This is particularly useful for identifying both on-target and potential off-target interactions. A common approach involves creating a clickable version of the probe for affinity-based protein profiling.

Protocol 4: Affinity-Based Target Identification (Conceptual Outline)

This protocol requires the synthesis of an alkyne- or azide-modified version of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

Procedure:

  • Probe Synthesis: Synthesize a derivative of the probe containing a bio-orthogonal handle (e.g., a terminal alkyne).

  • Cell Treatment: Treat cells with the modified probe.

  • Cell Lysis: Lyse the cells under non-denaturing conditions.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide) to the probe-bound proteins.[14]

  • Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • Mass Spectrometry: Identify the proteins using LC-MS/MS.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., DMSO treated) to identify specific binding partners.

Chemoproteomics_Workflow Cell_Treatment Treat Cells with Alkyne-Probe Lysis Cell Lysis Cell_Treatment->Lysis Click_Chemistry Click Chemistry with Biotin-Azide Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Elution Elution and Digestion Affinity_Purification->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Target_ID Target Identification LC_MS->Target_ID

Caption: Chemoproteomics workflow for target identification.

Concluding Remarks

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a valuable chemical probe for the study of kinase-driven signaling pathways. Its pyrazolo[3,4-d]pyrimidine core provides a well-validated scaffold for ATP-competitive kinase inhibition. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this compound in their studies, from initial biochemical characterization to cellular target engagement and identification. Adherence to these guidelines will ensure the generation of robust and reproducible data, ultimately contributing to a deeper understanding of the biological roles of its target kinases.

References

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2401. [Link]

  • Amerigo Scientific. 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Lee, J. Y., et al. (2018). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. International Journal of Molecular Sciences, 19(11), 3448. [Link]

  • Gommaa, M. S., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(41), 6866-6896. [Link]

  • Kaval, N. O., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465-2487. [Link]

  • Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Li, Z., et al. (2021). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 8(23), 2102178. [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. [Link]

  • Klicic, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia. (2023). Chemoproteomics. [Link]

  • Yuan, Y., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 219-229. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • University of California, Davis. (2022). Cell-Based Chemical Safety Assessment and Therapeutic Discovery Using Array-Based Sensors. [Link]

  • Fallacara, A. L., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(10), 1634-1654. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Methylthio Group in 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to function as a "hinge-binding" motif for a multitude of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors for therapeutic areas such as oncology.[1][2][3] The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. The starting material, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, offers two key handles for chemical modification: the chloro group at the 3-position and the methylthio group at the 6-position. This guide will focus on the versatile functionalization of the methylthio group, a key step in the synthesis of diverse libraries of potential drug candidates.

Strategic Overview: Activating the Methylthio Group for Nucleophilic Substitution

The methylthio (-SCH3) group itself is a poor leaving group for nucleophilic aromatic substitution (SNAAr). Therefore, a two-step strategy is employed to achieve its functionalization:

  • Oxidation: The methylthio group is first oxidized to the corresponding methylsulfoxide (-SOCH3) or, more commonly, to the methylsulfonyl (-SO2CH3) group. This oxidation dramatically increases the electrophilicity of the C6 position and transforms the methylsulfonyl group into an excellent leaving group.

  • Nucleophilic Aromatic Substitution (SNAAr): The activated 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can then readily undergo substitution with a wide range of nucleophiles, such as primary and secondary amines, to introduce diverse functionalities at the 6-position.

This sequential approach provides a robust and versatile platform for the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives.

G cluster_0 Functionalization Workflow Start 3-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine Oxidation Oxidation of the Methylthio Group Start->Oxidation Step 1 Intermediate 3-chloro-6-(methylsulfonyl)-1H- pyrazolo[3,4-d]pyrimidine Oxidation->Intermediate Activation SNAAr Nucleophilic Aromatic Substitution (SNAAr) Intermediate->SNAAr Step 2 Product Diversified Library of 6-substituted Pyrazolo[3,4-d]pyrimidines SNAAr->Product Diversification

Figure 1: Workflow for the functionalization of the methylthio group.

Part 1: Oxidation of the Methylthio Group

The oxidation of the electron-rich methylthio group to the electron-withdrawing methylsulfonyl group is a critical activation step. Several oxidizing agents can achieve this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice for heterocyclic sulfides.[4] Alternative reagents include Oxone® (potassium peroxymonosulfate) and hydrogen peroxide, often in the presence of a catalyst.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol details the oxidation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine to 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine.

Materials:

  • 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of m-CPBA: To the cooled solution, add solid m-CPBA (2.2-2.5 equivalents) portion-wise over 15-20 minutes. The slight excess of m-CPBA ensures complete conversion to the sulfone. The purity of the m-CPBA should be taken into account when calculating the molar equivalents.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acidic byproduct, m-chlorobenzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Purification (if necessary): The crude product is often of sufficient purity for the subsequent step. If further purification is required, it can be achieved by recrystallization or flash column chromatography on silica gel.

Table 1: Summary of Oxidation Reaction Parameters

ParameterRecommended ConditionNotes
Starting Material 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine1.0 eq.
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)2.2-2.5 eq. (adjust for purity)
Solvent Dichloromethane (DCM), anhydrous~0.1 M concentration
Temperature 0 °C to room temperatureInitial cooling is crucial to control exothermicity
Reaction Time 2-4 hoursMonitor by TLC or LC-MS
Work-up Saturated NaHCO3 wash, brine washTo remove acidic byproducts

Part 2: Nucleophilic Aromatic Substitution (SNAAr)

With the highly activated 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine in hand, the introduction of various nucleophiles at the 6-position can be readily achieved. The methylsulfonyl group is an excellent leaving group, facilitating substitution with a wide range of amines.

Protocol 2: Amination of 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol provides a general procedure for the reaction of 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine with a primary or secondary amine.

Materials:

  • 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar or microwave reactor

  • Heating mantle or oil bath

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave reaction vial, dissolve 3-chloro-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). The base is necessary to scavenge the methanesulfinic acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Alternatively, the reaction can be performed in a microwave reactor at a similar temperature for a significantly reduced reaction time (e.g., 30-60 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. This will often precipitate the crude product.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water (2x) and brine (1x) to remove residual DMF and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 6-amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative.

G cluster_1 SNAAr Protocol Flow Setup Dissolve starting material in anhydrous DMF Reagents Add amine (1.1-1.5 eq.) and DIPEA (2.0-3.0 eq.) Setup->Reagents Reaction Heat to 80-120 °C (or microwave) Reagents->Reaction Workup Cool and pour into water Reaction->Workup Extraction Extract with EtOAc Workup->Extraction Purification Purify by chromatography or recrystallization Extraction->Purification Final_Product Desired 6-amino-3-chloro- 1H-pyrazolo[3,4-d]pyrimidine Purification->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Specificity Profiling of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Scaffolds

Product Series: PP-Series Kinase Inhibitors (PP1, PP2) & Analogs Core Scaffold: 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Document ID: TS-PP-OT-2024 Status: Active[1] Introduction: The "Src Paradox" You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Product Series: PP-Series Kinase Inhibitors (PP1, PP2) & Analogs Core Scaffold: 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Document ID: TS-PP-OT-2024 Status: Active[1]

Introduction: The "Src Paradox"

You are likely accessing this guide because you are using inhibitors based on the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold—most notably PP1 and PP2 —to study Src Family Kinases (SFKs).[1][2]

While these molecules are historical standards for SFK inhibition, they are not monospecific .[1] The "Src Paradox" refers to the common experimental error where phenotypes caused by off-target inhibition (e.g., CK1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


, RIP2, or EGFR) are falsely attributed to Src activity. This guide provides the forensic tools to distinguish genuine Src-mediated effects from scaffold-induced artifacts.[1]

The Off-Target Landscape (Data & Diagnostics)

The pyrazolo[3,4-d]pyrimidine scaffold is an ATP-competitive structure that fits into the nucleotide-binding pocket of multiple kinases.[1] Below is the verified selectivity profile you must consider when interpreting data.

Table 1: Critical Off-Target IC Comparison
Target KinasePP2 ICngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Approx)
Biological Consequence of Off-Target Inhibition
Lck / Fyn (On-Target) 4 - 5 nM Intended Effect: T-cell signaling blockade, metastasis inhibition.
c-Src (On-Target) ~100 nM Intended Effect: Inhibition of proliferation/migration.
RIP2 (RIPK2)< 100 nMFalse Positive: Blockade of NOD2-mediated inflammation (often mistaken for Src-mediated immunity).
CK1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

/ CK1

Low nM rangeFalse Positive: Altered circadian rhythms and Wnt/

-catenin stabilization.
p38 MAPK~1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

M
False Positive: Inhibition of stress response/apoptosis.
EGFR~480 nM - 1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

M
False Positive: Blockade of growth factor signaling (common in cancer lines).
c-Kit / Bcr-AblPotentFalse Positive: Mast cell suppression or leukemia cell death.[1]
Visualization: The Promiscuity Map

The following diagram illustrates the signaling pathways compromised by this scaffold outside of the intended Src family targets.[1]

OffTargetMap Scaffold 3-chloro-6-(methylthio)- 1H-pyrazolo[3,4-d]pyrimidine (PP1/PP2 Core) Src Src Family Kinases (Lck, Fyn, c-Src) Scaffold->Src Primary Target (IC50: 4-100 nM) RIP2 RIP2 (RIPK2) Scaffold->RIP2 High Potency (<100 nM) CK1 Casein Kinase 1 (CK1δ/ε) Scaffold->CK1 High Potency EGFR EGFR Scaffold->EGFR Moderate Potency (>400 nM) p38 p38 MAPK Scaffold->p38 Low Potency Inflam NOD2 Inflammatory Signaling RIP2->Inflam Blocks Wnt Wnt/β-catenin & Circadian Rhythms CK1->Wnt Modulates Growth Cell Proliferation (EGF Driven) EGFR->Growth Blocks

Figure 1: Selectivity profile of the PP-series scaffold.[1] Red nodes indicate high-affinity off-targets that frequently confound experimental results.[1]

Troubleshooting & FAQs

Issue 1: "My cells are dying at 10 M, but Src knockdown doesn't kill them."

Diagnosis: Non-specific Toxicity / EGFR Inhibition.[1] Root Cause: At 10 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


M, PP2 significantly inhibits EGFR (IC

~480 nM) and p38 MAPK. If your cell line is EGFR-dependent, you are killing them via EGFR blockade, not Src inhibition.[1] Solution:
  • Titrate down.[1][3] PP2 should be used at 1–5 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M  maximum for Src specificity.
    
  • Use the PP3 negative control (see Protocol B).[1]

Issue 2: "I see an effect on cytokine release, but Src is not phosphorylated."

Diagnosis: RIP2 Inhibition.[1] Root Cause: The pyrazolo[3,4-d]pyrimidine scaffold is a potent inhibitor of RIP2, a kinase critical for NOD2 signaling.[1] Solution:

  • Check if your pathway involves NOD1/NOD2 receptors.[1]

  • Validate with a specific RIP2 inhibitor (e.g., Gefitinib is also a RIP2 inhibitor, but distinct structural classes like WEHI-345 are better controls).[1]

Issue 3: "PP2 blocks the phenotype, but Dasatinib does not."[1]

Diagnosis: The phenotype is likely not Src-driven.[1] Root Cause: Dasatinib is structurally distinct and generally more potent against Src than PP2.[1] If Dasatinib fails where PP2 succeeds, the PP2 effect is almost certainly an off-target effect (likely CK1 or RIP2).[1]

Experimental Validation Protocols

Do not rely on PP2 alone.[1] Use these protocols to validate your findings.

Protocol A: The "Triangulation" Method

Objective: Confirm Src-dependence using chemically distinct scaffolds.[1]

  • Select Inhibitor Panel:

    • Compound A: PP2 (Pyrazolo[3,4-d]pyrimidine scaffold).[1][4]

    • Compound B: Saracatinib (AZD0530) or Dasatinib (Distinct aminothiazole/pyrimidine scaffolds).[1]

    • Compound C: SU6656 (Indolinone scaffold - distinct off-target profile).[1]

  • Experimental Setup: Treat cells with equipotent concentrations (normalized to 5x their respective Src IC

    
    ).
    
  • Interpretation:

    • Phenotype Conserved across A, B, C: High confidence in Src mechanism.[1]

    • Phenotype only in A (PP2): Artifact. Investigate CK1/RIP2.

Protocol B: The "Dead Analog" Control (PP3)

Objective: Control for scaffold-specific toxicity.[1]

Reagent: PP3 (4-amino-7-phenylpyrazol[3,4-d]pyrimidine).[1][4] Mechanism: PP3 is structurally identical to PP2 but lacks the 3-chlorophenyl group required for potent Src binding.[1]

Step-by-Step:

  • Prepare PP2 and PP3 stocks in DMSO (identical molarity).[1]

  • Treat experimental arm with PP2 (e.g., 5 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M).
    
  • Treat control arm with PP3 (e.g., 5 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    M).
    
  • Critical Analysis:

    • PP3 is inactive / PP2 is active: Supports Src (or specific kinase) activity.[1]

    • PP3 shows similar effect to PP2: The effect is non-specific toxicity or EGFR inhibition (PP3 inhibits EGFR at ~2.7 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      M). Discard data. 
      
Protocol C: The Genetic Rescue (The Gold Standard)

Objective: Prove on-target specificity definitively.[1]

  • Transfect cells with a "Gatekeeper Mutant" Src (e.g., Src-T338I in chicken, or equivalent in human).[1]

    • Note: This mutation renders Src resistant to PP2 binding by blocking the hydrophobic pocket.[1]

  • Treat with PP2.

  • Result: If the biological effect is lost (rescued) in the mutant cells, the drug was acting on Src.[1] If the effect persists , the drug is hitting an off-target.[1]

Decision Logic for Researchers

Use the following logic flow to validate your data before publication.

ValidationTree Start Observed Phenotype with PP2 CheckConc Concentration Used? Start->CheckConc HighConc > 5 µM CheckConc->HighConc High Risk LowConc < 5 µM CheckConc->LowConc ConclusionInvalid ARTIFACT (Off-Target) HighConc->ConclusionInvalid Likely EGFR/Toxicity TestPP3 Test PP3 (Negative Control) LowConc->TestPP3 PP3Active PP3 has effect TestPP3->PP3Active Scaffold Toxicity PP3Inactive PP3 no effect TestPP3->PP3Inactive PP3Active->ConclusionInvalid TestAlt Test Alternative Scaffold (Dasatinib/Saracatinib) PP3Inactive->TestAlt AltActive Alt Inhibitor has effect TestAlt->AltActive AltInactive Alt Inhibitor no effect TestAlt->AltInactive ConclusionValid VALIDATED Src Effect AltActive->ConclusionValid AltInactive->ConclusionInvalid Likely CK1/RIP2

Figure 2: Validation decision tree. Follow the green paths to validate a Src-mediated mechanism.

References

  • Bain, J., et al. (2007).[1][2] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.[1]

    • Key Finding: Establishes the broad selectivity profile of PP1/PP2, highlighting inhibition of CK1, p38, and RIP2.[1]

  • Hanke, J. H., et al. (1996).[1] Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[1][5] Journal of Biological Chemistry, 271(2), 695-701.[1]

    • Key Finding: The original characterization of PP1/PP2 and the introduction of PP3 as a negative control.[1]

  • Argast, G. M., et al. (2004).[1] Inhibition of RIP2/RICK/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK.[1] Molecular and Cellular Biology, 24(3), 1361-1373.[1]

    • Key Finding: Identifies the sensitivity of RIP2 to this class of inhibitors.[1]

  • Brandvold, K. R., et al. (2012).[1] Small molecule inhibitors of the kinase CK1.[1][2][6][7] Journal of Medicinal Chemistry, 55(10), 4511-4516.[1]

    • Key Finding: Discusses the potent inhibition of Casein Kinase 1 by the PP-scaffold.[1]

  • Tatton, L., et al. (2003).[1] The Src-selective kinase inhibitor PP2 also inhibits Kit and Bcr-Abl tyrosine kinases.[1] Journal of Biological Chemistry, 278(7), 4847-4853.[1]

    • Key Finding: Demonstrates lethal off-target effects in leukemia models.[1]

Sources

Optimization

Technical Support Center: Catalyst Selection for Suzuki Reactions with Chloropyrazolopyrimidines

Welcome to the Technical Support Center for advancing your research with Suzuki-Miyaura cross-coupling reactions involving chloropyrazolopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advancing your research with Suzuki-Miyaura cross-coupling reactions involving chloropyrazolopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine core, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, often presents unique challenges in cross-coupling reactions due to its electron-deficient nature and the presence of multiple nitrogen atoms that can coordinate to the palladium catalyst.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common hurdles and achieve successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

Here, we address some of the most common problems encountered during the Suzuki coupling of chloropyrazolopyrimidines, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

You've set up your reaction with a chloropyrazolopyrimidine, a boronic acid, a palladium catalyst, and a base, but after the specified reaction time, you observe little to no formation of the desired product.

Potential Causes & Recommended Actions:

  • Catalyst Deactivation: The nitrogen atoms within the pyrazolopyrimidine ring can act as ligands, competitively coordinating with the palladium center and inhibiting its catalytic activity.[3] Standard catalysts like Pd(PPh₃)₄, while sometimes effective for more reactive iodo- or bromo-pyrazolopyrimidines, may be insufficient for the less reactive chloro- derivatives.[4][5]

    • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are designed to promote the challenging oxidative addition of aryl chlorides and are less susceptible to inhibition.[6] Pre-formed palladium precatalysts, like XPhos Pd G2 or G3, often provide higher activity and stability.[7]

  • Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less readily cleaved by the palladium catalyst compared to C-Br or C-I bonds. This initial step is often the rate-limiting step in the catalytic cycle for aryl chlorides.

    • Solution: Employ ligands that facilitate oxidative addition. In addition to Buchwald ligands, N-heterocyclic carbene (NHC) ligands can be highly effective for activating aryl chlorides.[8] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier, but this should be done cautiously to avoid catalyst decomposition.[9]

  • Poor Reagent Quality: The success of a Suzuki reaction is highly dependent on the purity and stability of the reagents.

    • Solution:

      • Boronic Acid/Ester: Boronic acids can be prone to protodeboronation, especially with heteroaryl substrates.[9] Use freshly purchased or recrystallized boronic acids. Alternatively, consider more stable boronic acid derivatives like pinacol esters or MIDA boronates.[9]

      • Solvent and Base: Ensure solvents are anhydrous (if required) and properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.[9] Use a high-purity base.

Troubleshooting Flowchart for Low/No Yield

start Low/No Yield Observed check_catalyst Is the catalyst appropriate for an electron-deficient heteroaryl chloride? start->check_catalyst switch_catalyst Switch to a catalyst with bulky, electron-rich ligands (e.g., XPhos Pd G2/G3, SPhos) or an NHC-ligated catalyst. check_catalyst->switch_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes switch_catalyst->check_conditions optimize_conditions Increase temperature incrementally. Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., dioxane, THF, toluene). check_conditions->optimize_conditions No check_reagents Are the reagents of high quality? check_conditions->check_reagents Yes optimize_conditions->check_reagents use_fresh_reagents Use fresh boronic acid (or a more stable derivative like a pinacol ester), degassed solvents, and a high-purity base. check_reagents->use_fresh_reagents No final_check Re-evaluate reaction setup and consider alternative coupling strategies. check_reagents->final_check Yes use_fresh_reagents->final_check

Caption: Troubleshooting decision tree for low to no product yield.

Issue 2: Significant Side Product Formation

Your reaction produces a complex mixture, with the desired product being a minor component alongside several side products.

Potential Causes & Recommended Actions:

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple to form a biaryl byproduct, is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[9] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[9]

  • Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water or acidic impurities), leading to the formation of an arene byproduct.

    • Solution: Use anhydrous conditions and a non-aqueous base like potassium phosphate (K₃PO₄). If an aqueous base is necessary, using a higher concentration of the boronic acid (1.5-2.0 equivalents) can sometimes compensate for this side reaction.

  • Dechlorination: The chloro-substituent on the pyrazolopyrimidine is replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or impurities. Switching to a different base (e.g., from a carbonate to a phosphate) may help. In some cases, the choice of ligand is critical to prevent this side reaction; for a related bromo-pyrazolopyrimidine system, the use of XPhos was shown to be crucial in avoiding debromination.[7]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst should I start with for my chloropyrazolopyrimidine?

For a chloropyrazolopyrimidine, which is an electron-deficient heteroaryl chloride, starting with a standard catalyst like Pd(PPh₃)₄ may lead to low yields. A more robust initial choice would be a second-generation Buchwald precatalyst, such as XPhos Pd G2 . These catalysts are known for their high activity in coupling challenging aryl chlorides.[3] If that fails, screening other bulky, electron-rich ligands like SPhos or considering an N-heterocyclic carbene (NHC) based catalyst would be the next logical step.

Catalyst Selection Guide

start Starting Material: Chloropyrazolopyrimidine first_choice First Choice: Buchwald Precatalyst (e.g., XPhos Pd G2) start->first_choice Initial Screening second_choice Second Choice: Alternative Buchwald Ligand (e.g., SPhos) or NHC-ligated Catalyst first_choice->second_choice If low reactivity optimization Optimization: Screen a panel of ligands and palladium sources. second_choice->optimization For difficult substrates

Caption: A streamlined approach to catalyst selection.

Q2: What is the best base and solvent combination to use?

There is no single "best" combination, as the optimal conditions are substrate-dependent. However, a good starting point for many Suzuki couplings of heteroaryl chlorides is an inorganic base in an ethereal solvent, often with some water.

  • Bases: A common and effective choice is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) . K₃PO₄ is a stronger base and is often used under anhydrous conditions to minimize protodeboronation.

  • Solvents: 1,4-Dioxane or tetrahydrofuran (THF) with a small amount of water (e.g., a 4:1 or 5:1 ratio of organic solvent to water) is a widely used system. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step. For reactions sensitive to water, anhydrous toluene or DMF can be used.

Recommended Starting Conditions

ParameterRecommendationRationale
Catalyst XPhos Pd G2 (1-3 mol%)High activity for aryl chlorides.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and catalyst used.[9]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective and commonly used. K₃PO₄ is a good choice for anhydrous conditions.
Solvent 1,4-Dioxane/H₂O (4:1)Good balance of solubility for both organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often needed for C-Cl bond activation.

Q3: My chloropyrazolopyrimidine has multiple chloro-substituents. How can I control regioselectivity?

Controlling regioselectivity in polyhalogenated systems can be challenging. The relative reactivity of the chloro-substituents is influenced by both electronic and steric factors. In many dihalopyrimidines, substitution preferentially occurs at the C4 position.[10]

  • Ligand Control: The choice of ligand can sometimes override the inherent reactivity of the substrate. For example, in 2,4-dichloropyrimidines, bulky NHC ligands have been shown to favor C2-selective cross-coupling, which is contrary to the typical C4 selectivity.[10]

  • Stoichiometry: Carefully controlling the stoichiometry of the boronic acid (using 1.0 equivalent or slightly less) can favor monosubstitution.

  • Temperature: Lowering the reaction temperature may increase the selectivity for the more reactive position.

A systematic screening of different ligands is often necessary to achieve the desired regioselectivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazolopyrimidine

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Chloropyrazolopyrimidine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the chloropyrazolopyrimidine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

setup 1. Add solid reagents to reaction vessel inert 2. Establish inert atmosphere (evacuate/backfill x3) setup->inert solvents 3. Add degassed solvents inert->solvents catalyst 4. Add palladium catalyst solvents->catalyst react 5. Heat with vigorous stirring and monitor progress catalyst->react workup 6. Cool, dilute, and perform aqueous work-up react->workup purify 7. Purify by column chromatography workup->purify

Caption: Standard experimental workflow for Suzuki coupling.

References

  • Chapman University Digital Commons. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Available at: [Link]

  • ResearchGate. Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using.... Available at: [Link]

  • RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available at: [Link]

  • National Institutes of Health. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • National Institutes of Health. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available at: [Link]

  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling. Available at: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Bioengineer.org. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available at: [Link]

  • National Institutes of Health. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Available at: [Link]

  • MDPI. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... Available at: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Reddit. Struggling with Suzuki Reaction. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]

  • Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazolo[3,4-d]pyrimidine Selectivity Optimization

Case ID: SELECT-PP-34D Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Welcome to the Selectivity Optimization Hub You have reached the Tier 3 Technical Support for kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SELECT-PP-34D
Status: Open
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Selectivity Optimization Hub

You have reached the Tier 3 Technical Support for kinase inhibitor design. You are likely working with the pyrazolo[3,4-d]pyrimidine scaffold—a privileged structure often called a "master key" for kinases because it mimics the adenine ring of ATP.[1][2]

The Problem: Your compound binds too well. It hits the target kinase but also inhibits Src, Hck, Lck, and perhaps EGFR, leading to off-target toxicity.

The Objective: This guide provides troubleshooting protocols to convert your promiscuous "pan-kinase" binder into a selective chemical probe or therapeutic candidate.

Module 1: Structural Design & SAR Troubleshooting

Issue: "My inhibitor hits every Src family member."

Diagnosis: The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with the kinase "hinge" region (typically Glu/Met residues). Because the hinge region is highly conserved across the kinome, the unmodified core (like the classic inhibitors PP1 and PP2 ) lacks intrinsic selectivity.

Troubleshooting Protocol: The "Gatekeeper" Scan To induce selectivity, you must exploit the Gatekeeper residue (the amino acid located deep in the ATP binding pocket).

  • Step 1: Analyze the Target Gatekeeper.

    • Does your target kinase have a small gatekeeper (Thr, Ala, Gly)?

    • Do the off-targets have large gatekeepers (Met, Phe)?

  • Step 2: Modify the C3 Position.

    • The C3 position of the pyrazole ring points directly toward the gatekeeper.

    • Action: Introduce bulky hydrophobic groups at C3 (e.g., tert-butyl, naphthyl, or substituted phenyl).

    • Mechanism: These groups will structurally clash with the large gatekeeper of off-target kinases (steric hindrance) but fit into the pocket of your target kinase.

Data Reference: Impact of C3 Substitution on Selectivity

C3 SubstituentTarget Kinase (Small Gatekeeper)Off-Target (Large Gatekeeper)Result
-H / -Me Potent (<10 nM)Potent (<20 nM)Promiscuous (e.g., PP1)
-Ethyl / -Isopropyl Potent (<15 nM)Moderate (>100 nM)Improved Selectivity
-Naphthyl Potent (e.g., 1-NM-PP1)Inactive (>10 µM)Highly Selective (Chemical Genetic Probe)

Technical Note: This strategy was famously used to create 1-NM-PP1 , a bulky inhibitor that only inhibits kinases engineered with a "hole" (small gatekeeper) while sparing wild-type kinases.

Issue: "I have good potency, but poor solubility and metabolic stability."

Diagnosis: You are likely relying too heavily on flat aromatic rings at the N1 position, leading to "brick dust" properties.

Troubleshooting Protocol: Solubilizing the Solvent Front The N1 position of the pyrazolo[3,4-d]pyrimidine orients towards the ribose-binding pocket and the solvent front. This is your "exit vector" to improve physicochemical properties without killing potency.

  • Action: Append polar moieties at N1 (e.g., piperazines, morpholines, or solubilizing prodrug tails).

  • Validation: Check LogD and thermodynamic solubility.

  • Reference: Prodrug strategies using N-methylpiperazine carbamates at N1 have successfully improved aqueous solubility for dual Src/Abl inhibitors.

Module 2: Assay Interference & Validation

Issue: "My IC50 shifts 10-fold between biochemical and cell-based assays."

Diagnosis: This is often a Km(ATP) Competition issue. Pyrazolo[3,4-d]pyrimidines are Type I (ATP-competitive) inhibitors.

  • Biochemical Assay: Often run at low ATP (e.g., 10 µM) to maximize sensitivity.

  • Cellular Assay: Intracellular ATP is high (1–5 mM).

Troubleshooting Protocol: The Cheng-Prusoff Correction Do not trust the raw IC50 from a low-ATP biochemical assay as a predictor of cellular potency.

  • Determine the Km(ATP) for your specific kinase.

  • Calculate Ki:

    
    
    
  • Action: If your compound is a weak competitor (high Ki), you must improve the H-bond network at the hinge or seek a Type II (allosteric) binding mode.

Issue: "My compound shows steep inhibition curves (Hill slope > 2.0)."

Diagnosis: You likely have a Colloidal Aggregator . The compound is forming microscopic micelles that nonspecifically sequester the enzyme. This is a common false positive for flat, hydrophobic scaffolds like pyrazolo[3,4-d]pyrimidines.

Troubleshooting Protocol: The Detergent Test

  • Baseline: Measure IC50 in standard buffer.

  • Challenge: Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer.

  • Readout:

    • IC50 remains stable: True inhibitor.

    • IC50 increases significantly (potency lost): Aggregator (False Positive).

  • Secondary Check: Spin down the sample (centrifugation) and test the supernatant. If activity is lost, the "inhibitor" was in the pellet.

Module 3: Advanced Selectivity (Covalent Strategies)

Issue: "The ATP pocket is too conserved. I need absolute specificity."

Diagnosis: Reversible binding is insufficient. You need to target a non-conserved residue, such as a Cysteine, for Targeted Covalent Inhibition (TCI) .

Troubleshooting Protocol: The "Warhead" Installation

  • Step 1: Sequence Alignment. Look for a Cysteine residue in the P-loop or near the Hinge (e.g., Cys481 in BTK).

  • Step 2: Vector Analysis. Can you reach this Cys from the C3 or N1 position?

  • Step 3: Synthetic Modification. Attach a Michael acceptor (acrylamide or vinyl sulfonamide) to the core.

    • Example:Ibrutinib utilizes a pyrazolo-pyrimidine fused system with an acrylamide to covalently bond to Cys481 of BTK.

  • Validation: Perform a "Washout Experiment."

    • Incubate kinase + inhibitor.

    • Wash cells extensively to remove free compound.

    • Measure kinase activity recovery.

    • Result: If activity does not recover, the inhibition is covalent (irreversible).

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing your pyrazolo[3,4-d]pyrimidine hit.

SelectivityWorkflow Start Initial Hit: Promiscuous Pyrazolo[3,4-d]pyrimidine GatekeeperCheck Check Target Gatekeeper Residue Start->GatekeeperCheck SmallGK Small Gatekeeper (Thr, Ala, Gly) GatekeeperCheck->SmallGK LargeGK Large Gatekeeper (Met, Phe) GatekeeperCheck->LargeGK BulkyC3 Strategy A: Add Bulky Group at C3 (Naphthyl, t-Butyl) SmallGK->BulkyC3 CovalentCheck Check for Non-Conserved Cysteine LargeGK->CovalentCheck Validation Validation: 1. Detergent Test (Aggregation) 2. Washout Test (Covalent) 3. Cheng-Prusoff (Ki) BulkyC3->Validation CysPresent Cysteine Present (e.g., BTK Cys481) CovalentCheck->CysPresent NoCys No Accessible Cysteine CovalentCheck->NoCys Acrylamide Strategy B: Add Acrylamide Warhead (Targeted Covalent Inhibitor) CysPresent->Acrylamide SolventFront Strategy C: Optimize N1 Solvent Front (Solubility & PK) NoCys->SolventFront Acrylamide->Validation SolventFront->Validation

Caption: Decision tree for optimizing pyrazolo[3,4-d]pyrimidine selectivity based on structural features of the target kinase.

References

  • Bishop, A. C., et al. (1999). Unnatural ligands for engineered C-Src kinases. (Describes the development of 1-NM-PP1 and the gatekeeper strategy). Nature. Link

  • Hanke, T., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3] (Original description of PP1/PP2). Journal of Biological Chemistry. Link

  • Simeon, S., et al. (2017). Assay Interference by Aggregation. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. (Discusses covalent strategies relevant to Ibrutinib-like scaffolds). Journal of Medicinal Chemistry. Link

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors.[4] ACS Medicinal Chemistry Letters. Link

Sources

Reference Data & Comparative Studies

Validation

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine vs other pyrazolopyrimidine inhibitors

This guide provides an in-depth technical analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (referred to herein as CMPP ), positioning it not merely as a single inhibitor but as a privileged scaffold for g...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (referred to herein as CMPP ), positioning it not merely as a single inhibitor but as a privileged scaffold for generating high-potency kinase inhibitors.

Optimizing Kinase Selectivity: Scaffold Versatility vs. Established Inhibitors

Executive Summary: The Strategic Role of CMPP

In the landscape of kinase inhibitor development, the pyrazolo[3,4-d]pyrimidine core is a "privileged structure" due to its bioisosteric resemblance to adenine (ATP). While established inhibitors like PP1 (Src family) and Ibrutinib (BTK) utilize this core with fixed substituents, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CMPP) represents a versatile, dual-functional probe .

Its value lies in the orthogonal reactivity of its substituents:

  • 3-Chloro (C3): A handle for palladium-catalyzed cross-coupling (Suzuki/Stille) to introduce "gatekeeper" interacting aryl groups.

  • 6-Methylthio (C6): A "pro-nucleophile" or hydrophobic moiety. It can be retained to target hydrophobic pockets (e.g., in EGFR or Src) or oxidized and displaced to tune solubility.

This guide compares CMPP-derived libraries against standard pyrazolopyrimidines, demonstrating why CMPP is a superior starting point for structure-activity relationship (SAR) exploration.

Comparative Analysis: CMPP Derivatives vs. Standard Inhibitors

The following table contrasts the pharmacological profiles of inhibitors derived from the CMPP scaffold versus industry standards.

FeatureCMPP-Derived Inhibitors (e.g., SI388)Standard PP1 / PP2 Ibrutinib (Clinical Std)
Core Scaffold 3-Cl, 6-SMe Pyrazolo[3,4-d]pyrimidine3-Phenyl, 4-Amino Pyrazolo[3,4-d]pyrimidine3-Phenyl Pyrazolo[3,4-d]pyrimidine
Primary Target Src Family, EGFR, CDK2 Src Family (Lck, Fyn, Hck)BTK (Bruton's Tyrosine Kinase)
Binding Mode Hydrophobic C6 Interaction: The -SMe group occupies the solvent-exposed region or hydrophobic pocket II, distinct from the H-bond donor (NH2) of adenine.Adenine Mimic: The 4-NH2 acts as a key H-bond donor to the hinge region.Covalent: Cys481 covalent bond via acrylamide michael acceptor.
Selectivity Tunable: The 3-Cl allows late-stage diversification. 6-SMe derivatives show unique selectivity for EGFR-TK (IC50 ~0.13 µM).Broad: Known for "promiscuous" inhibition of multiple kinases due to high ATP similarity.High: Due to covalent locking, though off-targets (EGFR) exist.
Synthetic Utility High: 3-Cl and 6-SMe are orthogonal reactive sites.Low: 3-Phenyl is usually fixed early in synthesis.N/A: Final drug product.
Key Case Study: Src Inhibition (SI388)

Research indicates that retaining the 6-methylthio group (as seen in the derivative SI388 ) confers potent Src inhibition without the need for the 6-amino group found in biological purines.

  • Mechanism: The 6-SMe group provides a lipophilic anchor that stabilizes the inhibitor in the ATP-binding pocket, while the 4-anilino group (introduced later) secures the hinge interaction.

  • Advantage: The 6-SMe group improves membrane permeability compared to the polar 6-NH2 found in metabolites.

Mechanistic Visualization

A. Chemical Reactivity Workflow

The CMPP scaffold allows for "divergent synthesis." The diagram below illustrates how a single CMPP batch can generate two distinct classes of inhibitors.

CMPP_Workflow CMPP CMPP Scaffold (3-Cl, 6-SMe) Step1 C4 Functionalization (SNAr with Anilines) CMPP->Step1 1. Chlorination (POCl3) 2. Aniline addn Intermed Intermediate (4-Anilino-6-SMe) Step1->Intermed PathA Path A: Retain SMe (Target: Src/EGFR) Intermed->PathA Direct Use PathB Path B: Oxidize & Displace (Target: CDK/Solubility) Intermed->PathB mCPBA then R-NH2 FinalA Lipophilic Inhibitor (e.g., SI388) PathA->FinalA FinalB Hydrophilic Inhibitor (6-Amino/Alkoxy) PathB->FinalB

Figure 1: Divergent synthesis workflow using CMPP. Path A yields lipophilic Src inhibitors; Path B yields solubility-optimized CDK inhibitors.

B. Src Signaling Pathway Inhibition

The following diagram details where CMPP-derived inhibitors (like SI388) intervene in the metastatic signaling cascade.

Src_Pathway RTK RTK (e.g., EGFR) Src Src Family Kinases (Target of CMPP-Derivs) RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK STAT3 STAT3 Src->STAT3 Phosphorylation AKT PI3K / AKT Src->AKT Ras Ras / MAPK Src->Ras FAK->Src Recruitment Outcome Cell Migration & Metastasis STAT3->Outcome Transcription AKT->Outcome Inhibitor CMPP Derivative (SI388) Inhibitor->Src Blocks ATP Pocket

Figure 2: Mechanism of Action. CMPP derivatives block Src kinase activity, halting downstream STAT3/AKT signaling responsible for metastasis.

Experimental Protocols

Protocol A: Synthesis of 4-Anilino-6-(methylthio) Derivatives

Use this protocol to convert the CMPP scaffold into an active kinase inhibitor.

Reagents: CMPP (1 eq), POCl3 (excess), Aniline derivative (1.1 eq), Triethylamine (TEA).

  • Chlorination (Activation of C4):

    • Dissolve 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in neat POCl3.

    • Reflux at 100°C for 4 hours.

    • Evaporate excess POCl3 under reduced pressure. Caution: POCl3 is corrosive.

    • Checkpoint: The intermediate is 3,4-dichloro-6-(methylthio) derivative.

  • Nucleophilic Substitution (Introduction of Specificity):

    • Dissolve the crude chloro-intermediate in anhydrous Ethanol or DMF.

    • Add 1.1 equivalents of the desired aniline (e.g., 3-chloroaniline for Src targeting).

    • Add 2.0 equivalents of TEA.

    • Stir at room temperature for 2 hours (monitor by TLC).

  • Purification:

    • Precipitate by adding ice-cold water. Filter the solid.

    • Recrystallize from Ethanol/Water.

Protocol B: In Vitro Kinase Assay (Src/EGFR)

Self-validating assay to confirm inhibitory potential.

  • Preparation: Prepare 10 mM stock solutions of the synthesized CMPP derivative in DMSO.

  • Reaction Mix:

    • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP: at Km concentration (typically 10-50 µM).

    • Enzyme: Recombinant Src or EGFR kinase (0.1 - 1 nM).

  • Execution:

    • Incubate Enzyme + Inhibitor (variable conc.) for 15 mins at RT.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at 30°C.

  • Detection: Use ADP-Glo™ or ³³P-ATP radiometric filter binding.

  • Validation:

    • Positive Control: Staurosporine (should give IC50 < 10 nM).

    • Negative Control: DMSO only (0% inhibition).

References

  • Schenone, S., et al. (2004).[1] "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation." European Journal of Medicinal Chemistry.

  • Radi, M., et al. (2023). "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." MDPI Molecules.

  • Finiuk, N., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2][3][4][5] RSC Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine."

Sources

Comparative

A Comparative Guide to the Efficacy of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Kinase Inhibition

This guide provides a comprehensive comparison of the efficacy of various derivatives of the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in modern medicinal chemistry. We will de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various derivatives of the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in modern medicinal chemistry. We will delve into the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as kinase inhibitors for anticancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the catalytic site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The specific focus of this guide, the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, offers two key reactive sites for derivatization: the chlorine atom at the 3-position and the potential for modification of the methylthio group at the 6-position. The chloro group, in particular, serves as a versatile handle for introducing a variety of substituents via nucleophilic substitution reactions, leading to a diverse library of compounds for biological screening.

Comparative Efficacy of Derivatives: A Focus on Anticancer Activity

The anticancer potential of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives has been explored against various cancer cell lines, with many compounds demonstrating potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[1] Mutations and overexpression of EGFR are common drivers of various cancers, including non-small cell lung cancer and glioblastoma.

A study by Schenone et al. (2004) synthesized a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines and evaluated their ability to inhibit EGFR tyrosine kinase (EGFR-TK) phosphorylation.[2] While the starting material was not explicitly the 3-chloro derivative, their findings on the 6-methylthio substituted pyrazolopyrimidines provide valuable insights. Several of their synthesized compounds demonstrated inhibitory activity on the proliferation of the A-431 cell line, which overexpresses EGFR, and on EGFR-TK phosphorylation.[2]

Another study on novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, while not specifying the 3-chloro-6-methylthio starting material, identified compounds with potent anti-proliferative activities against A549 (non-small cell lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values in the low micromolar range.[3] One of the most promising compounds, 12b , exhibited an IC50 of 8.21 µM against A549 cells and a potent EGFR kinase inhibitory activity with an IC50 of 0.016 µM.[3] This highlights the potential of the pyrazolo[3,4-d]pyrimidine scaffold in developing highly effective EGFR inhibitors.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of aliphatic amines at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold was found to be less beneficial for cytotoxic activity against A549 cells.[3] This suggests that the substituent at this position plays a critical role in the interaction with the target kinase.

Furthermore, a study on various pyrazolo[3,4-d]pyrimidine derivatives highlighted that the core scaffold is pivotal for anti-proliferative activity.[4] When the pyrazolo[3,4-d]pyrimidine scaffold was altered, a significant decrease in biological activity was observed.[4] This underscores the importance of the inherent ATP-mimetic nature of this heterocyclic system.

The following table summarizes the reported anticancer activities of selected pyrazolo[3,4-d]pyrimidine derivatives, providing a snapshot of their comparative efficacy.

Compound IDTarget/Cell LineIC50/GI50 (µM)Reference
1a A5492.24[4]
1d MCF-71.74[4]
Compound 12b A5498.21[3]
Compound 12b EGFR Kinase0.016[3]
Compound 15 NCI 60-cell panel0.018 - 9.98[5]
Compound 16 NCI 60-cell panel0.018 - 9.98[5]
Compound 15 EGFR Kinase0.135[5]
Compound 16 EGFR Kinase0.034[5]
Compound 6d MCF-74.6[6]
Compound 10b MCF-74.6[6]
Compound 12 MCF-74.8[6]

Key Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays commonly employed in the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: [9][10]

  • Cell Seeding:

    • Culture cells in a suitable medium until they reach the exponential growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form. A purple precipitate should be visible under the microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase. The following is a general protocol that can be adapted for specific kinases like EGFR and VEGFR2, often utilizing luminescence-based detection methods like the ADP-Glo™ Kinase Assay.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is quantified using a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to the kinase activity.

Step-by-Step Protocol (based on ADP-Glo™ Assay): [11]

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Dilute the kinase, substrate (a specific peptide or protein), and ATP to their optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor or vehicle (e.g., 5% DMSO).

    • Add 2 µL of the diluted enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement and Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is correlated with the amount of ADP produced.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Specific Considerations for EGFR and VEGFR2 Kinase Assays:

  • EGFR Kinase Assay: Commercially available kits often provide recombinant human EGFR and a specific substrate peptide (e.g., poly(Glu, Tyr) 4:1).[12]

  • VEGFR2 Kinase Assay: Similarly, kits for VEGFR2 (also known as KDR) provide the recombinant kinase and a suitable substrate.[13] It's important to follow the manufacturer's instructions regarding optimal enzyme and substrate concentrations.

Signaling Pathways and Mechanism of Action

To visualize the context in which these inhibitors function, it is essential to understand the signaling pathways they target.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling cascade, which is a primary target for many pyrazolo[3,4-d]pyrimidine derivatives.

EGFR_Signaling cluster_membrane Plasma Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->Dimerization Inhibit

Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF (Ligand) VEGF->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Nucleus Nucleus Raf_MEK_ERK->Nucleus PI3K_Akt->Nucleus Angiogenesis Angiogenesis, Cell Survival, Permeability Nucleus->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Derivatives Inhibitor->Dimerization Inhibit

Caption: VEGFR2 signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion and Future Perspectives

Derivatives of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine represent a promising class of compounds for the development of novel anticancer agents. Their ability to act as ATP-competitive kinase inhibitors, particularly against EGFR and other key oncogenic kinases, has been demonstrated in numerous studies. The comparative efficacy data, while drawn from various sources, consistently points to the low micromolar and even nanomolar potency of certain derivatives.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of substitutions at the 3- and 6-positions of the pyrazolo[3,4-d]pyrimidine core is needed to delineate a clearer picture of the structure-activity relationship.

  • Selectivity profiling: While potency is crucial, selectivity against a panel of kinases is equally important to minimize off-target effects and potential toxicity.

  • In vivo evaluation: Promising in vitro candidates must be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety in a more complex biological system.

  • Exploration of novel targets: While EGFR and VEGFR are well-established targets, the versatility of the pyrazolo[3,4-d]pyrimidine scaffold warrants its evaluation against other emerging cancer-related kinases.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for the treatment of cancer.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. [Link]

  • He, H. Y., Zhao, J. N., Jia, R., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(11), 20296-20311. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]

  • Synthesis and antitumor activity of novel pyrazolo [3,4-d]pyrimidin-4(5H)-one derivatives. (n.d.). TUIK. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Schenone, S., Bruno, O., Bondavalli, F., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. [Link]

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  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). PubMed Central. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (n.d.). PubMed Central. [Link]

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Validation

selectivity profile of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine against kinase panel

A Comparative Guide to the Kinase Selectivity of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold This guide provides an in-depth analysis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a foundational structure in modern kinase...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Kinase Selectivity of the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold

This guide provides an in-depth analysis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a foundational structure in modern kinase inhibitor design. While direct, comprehensive kinase panel data for the specific intermediate, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine , is not extensively available in public literature, its central role as a precursor for highly potent and selective kinase inhibitors necessitates a thorough examination of its derivatives. This guide will therefore compare the selectivity profiles of several key inhibitors built upon this "privileged" scaffold, offering researchers critical insights into how chemical modifications dictate target specificity across the human kinome.

The Scientific Rationale: Why the 1H-Pyrazolo[3,4-d]pyrimidine Scaffold is a Cornerstone of Kinase Drug Discovery

The 1H-pyrazolo[3,4-d]pyrimidine core is classified as a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP).[1][2] This structural mimicry allows it to readily enter the ATP-binding pocket of protein kinases, a highly conserved region across the kinome.[3] The core itself acts as an anchor, primarily forming critical hydrogen bonds with the "hinge region" of the kinase domain.[1]

The true power of this scaffold lies in its synthetic tractability. The chlorine and methylthio groups on the precursor, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine , are versatile chemical handles. By strategically replacing these groups with different functional moieties, medicinal chemists can extend the molecule into less-conserved regions of the ATP pocket, thereby engineering selectivity for specific kinase targets.[3] This guide will explore how these modifications transform a promiscuous ATP-mimetic core into precision-targeted therapeutics.

Comparative Selectivity Profiles of Key Derivatives

To illustrate the impact of scaffold modification, we will compare the selectivity of two distinct, published inhibitors derived from the 1H-pyrazolo[3,4-d]pyrimidine core against different kinase families. As a baseline, we include Staurosporine, a natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.

Compound Core Scaffold Primary Target(s) Selectivity Score (S-Score) Key Inhibited Off-Targets (>90% Inhibition) Therapeutic Indication
Staurosporine IndolocarbazolePan-KinaseS(35) @ 100nM = 0.82 (Highly Promiscuous)>200 kinases including PKC, PKA, CAMKII, CDK'sResearch Tool (Too toxic for therapy)
Compound 51 (BRK Inhibitor) 1H-Pyrazolo[3,4-d]pyrimidineBRK/PTK6S(35) @ 30nM = 0.012 (Highly Selective)[4]SRC, FGR, YES1, CSK[4]Metastatic Cancers[4]
Compound 12b (EGFR Inhibitor) 1H-Pyrazolo[3,4-d]pyrimidineEGFR (Wild-Type & T790M)Not reported as S-Score, but potent IC50 against EGFR (0.016 µM) with lower off-target effects implied.[5]Data not specified in publication.Non-Small Cell Lung Cancer[5]

Expert Interpretation: The data clearly demonstrates the principle of engineered selectivity. Staurosporine, which does not share the pyrazolo[3,4-d]pyrimidine core, binds broadly across the kinome. In stark contrast, Compound 51, a derivative of our core scaffold, achieves remarkable selectivity. An S(35) score of 0.012 at a 30 nM screening concentration indicates that only 1.2% of the 468 kinases tested were significantly inhibited.[4] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window of a drug candidate. Similarly, Compound 12b shows potent nanomolar inhibition of its target, EGFR, including a clinically relevant resistance mutation (T790M).[5]

Experimental Workflow: Assessing Kinase Selectivity

A robust and reproducible protocol is essential for generating high-quality kinase selectivity data. The following section details a generalized, industry-standard workflow for profiling a test compound against a large kinase panel.

Diagram of the Kinase Panel Screening Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_detect Phase 3: Detection & Analysis Compound Test Compound (e.g., Pyrazolo[3,4-d]pyrimidine derivative) DMSO DMSO Stock (10 mM) Compound->DMSO Serial Serial Dilution Plate (e.g., 10-point, 3-fold) DMSO->Serial AssayPlate Assay Plate (384-well) Serial->AssayPlate Dispense Compound Reagents Add Kinase, Substrate, & ATP AssayPlate->Reagents Incubate Incubate at RT (e.g., 60 min) Reagents->Incubate Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detection Reader Read Luminescence Detection->Reader Analysis Data Analysis (% Inhibition vs Control) Reader->Analysis IC50 IC50 Curve Generation Analysis->IC50

Caption: High-throughput kinase panel screening workflow.

Step-by-Step Protocol for an In Vitro Kinase Panel Screen

This protocol is a synthesized example based on common luminescence-based methods like ADP-Glo™, which quantify kinase activity by measuring ADP production.[6][7]

  • Compound Preparation & Plating:

    • Causality: Precise compound handling is critical for accurate concentration-response curves.[8]

    • 1.1. Prepare a 10 mM stock solution of the test compound (e.g., Compound 51) in 100% DMSO.

    • 1.2. Perform a serial dilution series in a source plate. For a 10-point IC50 curve, this typically involves a 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • 1.3. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound dilutions into a 384-well assay plate. Include DMSO-only wells as high activity (100%) controls and wells with a known pan-kinase inhibitor as low activity (0%) controls.[8]

  • Kinase Reaction:

    • Causality: The ATP concentration must be carefully chosen, ideally near the Michaelis-Menten constant (Km) for each kinase, to ensure that ATP-competitive inhibitors can be accurately assessed.[8][9]

    • 2.1. Prepare a master mix for each kinase containing the purified kinase enzyme and its specific peptide or protein substrate in kinase reaction buffer.

    • 2.2. In a separate solution, prepare the ATP stock at 2x the final desired concentration (e.g., 2x the apparent ATP-Km for each specific kinase).[6]

    • 2.3. Add 5 µL of the kinase/substrate mix to each well of the assay plate and briefly centrifuge.

    • 2.4. Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.

    • 2.5. Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes), ensuring the reaction remains within the linear range of enzyme activity.[8]

  • Signal Detection (ADP-Glo™ Example):

    • Causality: Homogeneous "mix-and-read" assays are preferred for high-throughput screening as they reduce handling errors and variability associated with wash steps.[7][8]

    • 3.1. Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes any remaining ATP. Incubate for 40 minutes.

    • 3.2. Add 20 µL of Kinase Detection Reagent. This reagent contains the enzymes necessary to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.

    • 3.3. Read the luminescence on a compatible plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Causality: Normalizing the data to controls is essential to account for plate-to-plate variation and calculate meaningful inhibition values.

    • 4.1. Calculate the percent inhibition for each compound concentration relative to the DMSO (high) and pan-inhibitor (low) controls.

    • 4.2. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

    • 4.3. A selectivity score (e.g., S(35)) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >65% inhibition) by the total number of kinases tested.

Alternative and Complementary Assay Formats

While luminescence-based ADP detection is robust and universal, other technologies offer different advantages and can be used to validate primary screening hits.

Diagram of Assay Technology Principles

G cluster_activity Activity-Based Assays cluster_binding Binding-Based Assays ADP_Glo ADP_Glo TR_FRET TR_FRET KINOMEscan KINOMEscan® (Competition Binding) Phage-tagged Kinase + Test Cmpd + Immobilized Ligand Measures compound binding to kinase by quantifying displaced phage via qPCR. Assay_Node Assay Technologies Assay_Node->ADP_Glo Assay_Node->TR_FRET Assay_Node->KINOMEscan

Caption: Principles of common kinase assay technologies.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen™ use a labeled antibody that recognizes the phosphorylated substrate.[10] When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor fluorophore (on the antibody) and an acceptor fluorophore (on the substrate) into proximity, generating a FRET signal. This method directly measures product formation.[11]

  • Radiometric Assays: The traditional "gold standard," these assays use radioactively labeled ATP (³³P-ATP).[6] Kinase activity is measured by quantifying the amount of radioactivity transferred to the substrate. While highly sensitive and direct, they require specialized handling and disposal.

  • Competition Binding Assays (e.g., KINOMEscan®): This technology differs fundamentally as it measures compound binding to the kinase, not enzymatic inhibition.[4] Kinases are tagged and tested for their ability to bind to an immobilized ligand in the presence of the test compound. The amount of kinase bound to the ligand is quantified, providing a measure of the compound's binding affinity (Kd). This is an excellent orthogonal method to confirm hits from activity-based screens.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a validated and powerful starting point for the development of selective kinase inhibitors. The journey from a simple, synthetically accessible precursor like 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine to a highly selective clinical candidate is a testament to the power of medicinal chemistry. By leveraging a deep understanding of structure-activity relationships and employing robust, high-throughput screening technologies, researchers can rationally design inhibitors that target specific kinases implicated in human disease. The continued exploration of novel decorations on this privileged core promises to yield the next generation of precision medicines.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved from

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health.
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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
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Comparative

A Comparative Guide to Kinase Inhibitors: 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine vs. PP1 and PP2

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor research, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, serving as the foundation for numerous potent and selective inhibitors of this critical enzyme class. This guide provides a detailed comparison of a specific pyrazolo[3,4-d]pyrimidine derivative, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, with the well-characterized and widely used Src family kinase inhibitors, PP1 and PP2. By examining their chemical structures, mechanisms of action, target specificities, and the experimental methodologies used for their evaluation, this document aims to provide researchers with the necessary insights to make informed decisions in their drug discovery and chemical biology endeavors.

Introduction to the Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them attractive targets for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, enabling compounds based on this scaffold to effectively compete with ATP for binding to the kinase active site.[1]

  • 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a member of this promising class of compounds. While direct and extensive comparative data for this specific molecule is limited in publicly available literature, its structural similarity to other known kinase inhibitors suggests its potential as a modulator of kinase activity. The pyrazolo[3,4-d]pyrimidine scaffold is known to be a versatile starting point for the development of inhibitors targeting a range of kinases.[2][3]

  • PP1 (4-amino-5-(4-methylphenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine) are potent, ATP-competitive, and selective inhibitors of the Src family of protein tyrosine kinases.[4][5] They are invaluable tool compounds for dissecting the roles of Src family kinases in various cellular processes.

Chemical Structures and Mechanism of Action

The chemical structures of these three compounds share the core pyrazolo[3,4-d]pyrimidine scaffold but differ in their substitutions, which ultimately dictates their target specificity and potency.

G cluster_0 Chemical Structures C1 3-chloro-6-(methylthio)-1H- pyrazolo[3,4-d]pyrimidine C2 PP1 C3 PP2

Figure 1. Chemical structures of the compared kinase inhibitors.

All three compounds act as Type I kinase inhibitors , binding to the ATP-binding site of the kinase in its active conformation.[6] The pyrazolo[3,4-d]pyrimidine core mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase. The substituents on this core project into adjacent hydrophobic pockets, and variations in these substituents are responsible for the differences in potency and selectivity between the compounds.

Comparative Analysis of Kinase Inhibition

Table 1: Comparison of Kinase Inhibitory Potency (IC50 values)

Kinase Target3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (IC50)PP1 (IC50)PP2 (IC50)
Src Family Kinases
LckData not available5 nM[4]4 nM
FynData not available6 nM[4]5 nM
HckData not available20 nM[5]5 nM
SrcData not available170 nM[5]36 nM[7]
Other Kinases
PTK6Data not available2.5 nM[8]13.0 nM[8]
EGFRStructurally related compounds show activity[9]250 nM[5]>100-fold less potent than for Lck[10]
JAK2Data not available>50 µM[4]>50 µM
ZAP-70Data not available>100 µM[4]>100 µM

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[11]

Key Observations:

  • PP1 and PP2 as potent Src Family Kinase Inhibitors: Both PP1 and PP2 demonstrate high potency against Src family kinases, with IC50 values in the low nanomolar range.[4][5]

  • Selectivity of PP1 and PP2: While highly potent against Src family kinases, PP1 and PP2 exhibit significantly lower potency against other tyrosine kinases like EGFR, JAK2, and ZAP-70, highlighting their selectivity.[4][5] However, it is important to note that at higher concentrations, off-target effects can occur.

  • Potential of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Although specific IC50 values for this compound against a broad kinase panel are not widely published, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established kinase inhibitor framework. Derivatives with similar structures have shown inhibitory activity against various kinases, including EGFR and Src.[9][12] Further experimental characterization is necessary to definitively determine its potency and selectivity profile in comparison to PP1 and PP2.

Experimental Protocols for Comparative Evaluation

To generate robust comparative data, standardized in vitro and cell-based assays are essential.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[13]

G cluster_0 ADP-Glo™ Kinase Assay Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) Start->Step1 Incubate Step2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step1->Step2 Incubate End Measure Luminescence Step2->End

Figure 2. General workflow of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor (3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, PP1, or PP2). Include appropriate controls (no inhibitor, no enzyme).[14]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[13][17]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding affinity of an inhibitor to a kinase.[18]

Step-by-Step Methodology:

  • Assay Setup: In a suitable microplate, combine the europium-labeled anti-tag antibody, the kinase, and varying concentrations of the test inhibitor.[19]

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer to each well.[19]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding equilibrium to be reached.[19]

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated when the europium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the kinase.

  • Data Analysis: An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal. Plot the FRET ratio against the inhibitor concentration to determine the IC50 value.

Cell-Based Assays

These assays assess the ability of an inhibitor to modulate kinase activity within a cellular context, providing more physiologically relevant data.

This assay measures the phosphorylation of Src at its activating tyrosine residue (Tyr416) in intact cells.[20]

G cluster_0 Src Signaling Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Downstream Downstream Signaling (Proliferation, Survival, Migration) Src->Downstream Phosphorylation Cascade Inhibitor 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine PP1 / PP2 Inhibitor->Src Inhibition

Figure 3. Simplified Src signaling pathway and the point of inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells that express Src kinase (e.g., MEF cells transfected with Src) in a 96-well plate and allow them to adhere.[20] Treat the cells with a range of concentrations of the test inhibitors for a specified duration.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • ELISA-based Detection: Use a solid-phase ELISA to quantify the levels of phosphorylated Src (p-Src) and total Src.[20] This typically involves capturing total Src with an antibody and then detecting the phosphorylated form with a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP).

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) generated by the detection enzyme.

  • Data Analysis: Normalize the p-Src signal to the total Src signal for each treatment condition. Plot the normalized p-Src levels against the inhibitor concentration to determine the IC50 value for the inhibition of Src phosphorylation in a cellular context.

Conclusion and Future Directions

PP1 and PP2 are well-established, potent, and selective inhibitors of the Src family of kinases, making them indispensable tools in kinase research. While direct comparative data for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is currently lacking, its pyrazolo[3,4-d]pyrimidine core strongly suggests its potential as a kinase inhibitor.

To fully understand the therapeutic and research potential of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, further comprehensive studies are warranted. A head-to-head comparison with PP1 and PP2 using standardized in vitro and cell-based assays, as detailed in this guide, would be invaluable. Kinome-wide selectivity profiling would provide a clear picture of its target landscape and potential off-target effects. Such data will be crucial for its validation as a chemical probe and for guiding any future drug development efforts based on this promising scaffold.

References

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  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. (n.d.).
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Validation

Comparative Profiling: Pyrazolo[3,4-d]pyrimidine Derivatives vs. Sorafenib in Hepatocellular Carcinoma Models

[1][2][3][4] Executive Summary Sorafenib (Nexavar) is the established standard-of-care (SOC) multikinase inhibitor for advanced Hepatocellular Carcinoma (HCC). While effective, its clinical utility is often limited by ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Sorafenib (Nexavar) is the established standard-of-care (SOC) multikinase inhibitor for advanced Hepatocellular Carcinoma (HCC). While effective, its clinical utility is often limited by acquired resistance and off-target toxicity.

Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Structurally functioning as ATP bioisosteres, these derivatives offer a tunable platform to design dual-target inhibitors (e.g., VEGFR2/CDK2 or VEGFR2/Src) that potentially outperform Sorafenib by circumventing redundant survival pathways.

This guide provides a technical comparison of these novel derivatives against Sorafenib, focusing on in vitro efficacy, kinase selectivity, and mechanistic action.

Chemical Rationale & Mechanism of Action

Sorafenib acts primarily by inhibiting VEGFR2 , PDGFR , and RAF kinases. However, tumor cells often bypass RAF inhibition via compensatory pathways (e.g., PI3K/Akt or CDK upregulation).

Pyrazolo[3,4-d]pyrimidines are designed to address this by:

  • ATP Mimicry: The scaffold closely resembles the adenine ring of ATP, allowing high-affinity binding to the kinase hinge region.

  • Dual Inhibition: Recent derivatives (e.g., Compound 6b, Compound II-1) are engineered to hit both angiogenic targets (VEGFR2) and cell cycle regulators (CDK2), preventing the "escape" proliferation seen with mono-targeted therapies.

Visual 1: Comparative Signaling Pathway Blockade

The following diagram illustrates the intervention points of Sorafenib versus dual-targeting Pyrazolo derivatives.

MOA_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation RAS RAS VEGFR2->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Transcription Factors CDK2 CDK2 / Cyclin E (Cell Cycle Entry) CDK2->Proliferation G1/S Transition Sorafenib SORAFENIB (Standard of Care) Sorafenib->VEGFR2 Sorafenib->RAF Pyrazolo PYRAZOLO DERIVATIVES (Dual Inhibitors) Pyrazolo->VEGFR2 Pyrazolo->CDK2  Distinct Advantage

Figure 1: Mechanism of Action. Sorafenib targets the VEGFR/RAF axis. Novel Pyrazolo[3,4-d]pyrimidines often employ a dual-targeting strategy, simultaneously blocking angiogenesis (VEGFR2) and cell cycle progression (CDK2).

In Vitro Efficacy Data

The following data aggregates key findings from recent high-impact studies comparing specific pyrazolo[3,4-d]pyrimidine derivatives directly against Sorafenib in HepG2 (Liver Cancer) cell lines.

Comparative Cytotoxicity (IC50)

Lower IC50 indicates higher potency.

Compound IDScaffold ClassCell LineIC50 (µM)vs. Sorafenib (Fold Potency)Primary TargetSource
Sorafenib Biaryl ureaHepG22.05 - 9.05 1.0x (Reference)VEGFR2 / RAF[1, 2]
Compound II-1 Pyrazolo[3,4-d]pyrimidineHepG25.90 ± 0.05 ~1.5x (More Potent)*VEGFR2[1]
Compound 6b Pyrazole-Mannich BaseHepG22.52 ~0.8x (Comparable)VEGFR2 / CDK2[2]
Compound 14 Thioglycoside-PyrazoloHepG20.048 >100x (Highly Potent)**CDK2 / Cyclin A2[3]

*Note on Potency: In Study [1], Sorafenib IC50 was measured at 9.05 µM. Thus, Compound II-1 (5.90 µM) demonstrated superior efficacy in that specific assay run. **Note on Compound 14: This derivative shows nanomolar potency, significantly outperforming Sorafenib in CDK2-driven contexts.

Enzymatic Kinase Inhibition

To validate that cytotoxicity is target-driven, direct enzymatic assays are required.

Target KinaseSorafenib IC50 (µM)Pyrazolo Derivative IC50 (µM)Observation
VEGFR-2 0.030 - 0.0350.063 (Cmpd 12b)Sorafenib retains slightly higher affinity for VEGFR2.
CDK2/Cyclin A2 > 0.1840.057 (Cmpd 14)Pyrazolo derivatives are significantly superior CDK2 inhibitors.

Validated Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

A. In Vitro Cytotoxicity (MTT/CCK-8 Assay)

Objective: Determine IC50 values.

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Sorafenib and Pyrazolo derivatives in serial dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.

B. VEGFR-2 Kinase Assay (ADP-Glo)

Objective: Confirm target engagement.

  • Reaction Mix: Combine Recombinant VEGFR-2 (0.2 µg/mL), Poly(Glu,Tyr) substrate, and ATP (10 µM) in kinase buffer.

  • Inhibitor Addition: Add compounds (Pyrazolo vs Sorafenib). Incubate 10 min at RT.

  • Initiation: Start reaction by adding ATP. Incubate 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU). Lower RLU = Higher Inhibition.

C. Flow Cytometry (Annexin V-FITC/PI)

Objective: Distinguish between apoptosis (mechanism of Pyrazolo derivatives) and necrosis.

  • Treatment: Treat HepG2 cells with IC50 concentration of compounds for 24h.

  • Harvesting: Trypsinize and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min in dark at RT.

  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Metric: Pyrazolo derivatives typically show >20% shift to Q2/Q4 compared to Control.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a new Pyrazolo derivative against Sorafenib.

Workflow Start Synthesis of Pyrazolo[3,4-d]pyrimidine Screen1 Primary Screen (MTT Assay - HepG2) Start->Screen1 Decision1 IC50 < 10 µM? Screen1->Decision1 Enzymatic Target Validation (VEGFR2 / CDK2 Assay) Decision1->Enzymatic Yes Discard Discard / Redesign Decision1->Discard No Mech Mechanism of Action (Flow Cytometry) Enzymatic->Mech Compare Benchmark vs. Sorafenib Mech->Compare

Figure 2: Validation Workflow. A step-by-step screening cascade to ensure new derivatives meet the potency threshold before mechanistic comparison with Sorafenib.

References

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Source: Future Medicinal Chemistry (2019). Key Finding: Compound II-1 showed IC50 of 5.90 µM vs Sorafenib 9.05 µM in HepG2.[4] URL:[Link][4]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Source: BMC Chemistry (2024). Key Finding: Compound 6b demonstrated dual inhibition of VEGFR2 and CDK2, with comparable cytotoxicity to Sorafenib.[5] URL:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Source: RSC Advances (2022). Key Finding: Thioglycoside derivatives (Compound 14) showed nanomolar potency (IC50 48 nM) in HepG2, significantly outperforming Sorafenib in CDK2 inhibition.[1][2][3] URL:[Link]

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition. Source: Scientific Reports (2023). Key Finding: Compound 12b exhibited potent VEGFR-2 inhibition (IC50 = 0.063 µM).[6] URL:[Link]

Sources

Comparative

Validating 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a Novel Src Kinase Inhibitor: A Comparative Guide

In the landscape of oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors is perpetual. The Src family of non-receptor tyrosine kinases (SFKs) represents a pivotal node in numer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors is perpetual. The Src family of non-receptor tyrosine kinases (SFKs) represents a pivotal node in numerous signaling pathways that govern cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of Src activity is a common feature in many human cancers, making it a prime therapeutic target.[2] This guide provides a comprehensive framework for the validation of a novel compound, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, as a putative Src kinase inhibitor. We will objectively compare its potential efficacy against established inhibitors—Dasatinib, Bosutinib, and Saracatinib—and provide detailed experimental protocols to support this validation.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore known to exhibit potent inhibitory activity against various kinases, including those in the Src family.[3][4] This structural precedent provides a strong rationale for investigating 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine as a novel Src inhibitor. Our validation strategy will encompass both biochemical and cell-based assays to rigorously characterize its potency, selectivity, and cellular effects.

The Central Role of Src in Cellular Signaling

Src kinase acts as a crucial transducer of signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors.[5] Its activation initiates a cascade of downstream signaling events, including the Ras-MAPK, PI3K/AKT, and STAT3 pathways, which collectively drive cellular processes fundamental to tumor progression and metastasis.[5] Effective inhibition of Src can therefore disrupt these oncogenic signals.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation & Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Akt->Proliferation MAPK->Proliferation

Caption: Simplified Src signaling pathway.

Comparative Landscape: Established Src Kinase Inhibitors

A thorough validation of a novel inhibitor necessitates benchmarking against current standards. We have selected three well-characterized Src inhibitors for this purpose.

InhibitorTarget ProfileIn Vitro Src IC₅₀Key Characteristics
Dasatinib Multi-kinase inhibitor (Src, Bcr-Abl, c-KIT, PDGFRβ)~0.5 nMPotent and broadly active, but with potential for off-target effects.
Bosutinib Dual Src/Abl inhibitor~1.2 nMHigh potency with a more focused kinase selectivity profile than Dasatinib.
Saracatinib (AZD0530) Selective Src family kinase inhibitor~2.7 nMHigh selectivity for Src family kinases over other tyrosine kinases.

Note: IC₅₀ values are approximate and can vary depending on the assay conditions.

Experimental Validation Workflow

The validation of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine will proceed through a two-stage process: an initial in vitro biochemical assay to determine its direct inhibitory effect on Src kinase, followed by a cell-based assay to assess its impact on cancer cell proliferation.

Experimental_Workflow Start Start: Novel Compound Synthesis InVitro In Vitro Kinase Assay (ADP-Glo™) Start->InVitro IC50 Determine IC₅₀ Value InVitro->IC50 CellBased Cell-Based Assay (MTS Proliferation) IC50->CellBased GI50 Determine GI₅₀ Value CellBased->GI50 Comparison Compare with Known Inhibitors GI50->Comparison End Conclusion: Validate as Src Inhibitor Comparison->End

Sources

Validation

Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines: A Comparative Guide to Regiocontrol and Efficiency

Executive Summary: The Purine Isostere Challenge The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine ring in ATP. This structural mimicry a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Challenge

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine ring in ATP. This structural mimicry allows it to act as a potent scaffold for kinase inhibitors, most notably Ibrutinib (Imbruvica) , a covalent inhibitor of Bruton’s Tyrosine Kinase (BTK).

For drug development professionals, the synthetic challenge lies in the regiochemistry . The pyrazole ring contains two nucleophilic nitrogens (N1 and N2), and controlling substitution at N1 (the bioactive conformer for most kinase inhibitors) versus N2 is the primary failure point in scale-up.

This guide compares two dominant methodologies:

  • The Linear Industrial Route (Traube-Type): High scalability, established for Ibrutinib, but step-heavy.

  • The Microwave-Assisted One-Pot (MCR): High atom economy, rapid library generation, but scale-limited.

Method A: The Linear Industrial Route (Ibrutinib-Style)

Best For: Multi-kilogram API production, precise N1-substitution control via Mitsunobu reaction.

This method follows the "bottom-up" approach used in the industrial synthesis of Ibrutinib intermediates. It constructs the pyrazole core first, followed by the pyrimidine ring closure.

The Mechanism

The pathway typically begins with the condensation of malononitrile with triethyl orthoformate, followed by hydrazine cyclization. The critical step is the formamide-mediated cyclization of 5-amino-4-cyanopyrazole to form the pyrimidine ring.[1]

Validated Protocol

Reference Standard: Adapted from CN103965201A and CJPH 2021 [1, 2].

Step 1: Pyrazole Formation

  • Charge: A reactor with malononitrile (1.0 eq) and triethyl orthoformate (1.1 eq).

  • Reflux: Heat to 100°C for 2 hours. Monitor for the disappearance of malononitrile via TLC (Hexane:EtOAc 3:1).

  • Cyclize: Cool to 0°C. Add Hydrazine hydrate (1.0 eq) dropwise (Exothermic!).

  • Isolate: The intermediate 5-amino-pyrazole-4-carbonitrile precipitates. Filter and wash with cold ethanol.

Step 2: Pyrimidine Ring Closure (The Traube Step)

  • Reagent: Suspend the pyrazole intermediate in Formamide (10 vol).

  • Condition: Heat to 180°C for 4-6 hours.

    • Expert Insight: This high temperature is necessary to drive the condensation. If the reaction stalls, add a catalytic amount of ammonium acetate.

  • Workup: Cool to room temperature. The product, 4-aminopyrazolo[3,4-d]pyrimidine, will crystallize.[2]

  • Validation:

    • IR: Disappearance of the sharp nitrile (

      
      ) stretch at ~2220 cm⁻¹.
      
    • MP: Product should have a melting point >250°C (decomposition).

Visualizing the Pathway

Ibrutinib_Pathway cluster_legend Process Key Start Malononitrile Inter1 Alkoxymethylene Intermediate Start->Inter1 HC(OEt)3 Reflux Pyrazole 5-amino-4-cyanopyrazole Inter1->Pyrazole NH2NH2 Cyclization Product Pyrazolo[3,4-d]pyrimidine Core Pyrazole->Product Formamide 180°C (Traube) Ibrutinib Ibrutinib (N1-Alkylated) Product->Ibrutinib Mitsunobu Reaction (Regioselective N1) Blue: Start Blue: Start Yellow: Key Intermediate Yellow: Key Intermediate Blue: Start->Yellow: Key Intermediate Green: Core Scaffold Green: Core Scaffold Yellow: Key Intermediate->Green: Core Scaffold Red: API Red: API Green: Core Scaffold->Red: API

Figure 1: The linear industrial synthesis route utilized for Ibrutinib production, highlighting the critical formamide cyclization step.

Method B: Microwave-Assisted One-Pot Synthesis (MCR)

Best For: Medicinal chemistry library generation, Green Chemistry compliance, rapid SAR exploration.

This approach utilizes a three-component reaction to assemble the scaffold in a single step, bypassing the isolation of the pyrazole intermediate.

The Mechanism

A condensation between a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine.[3][4][5] The microwave irradiation accelerates the formation of the imino-ether intermediate and subsequent amine displacement.

Validated Protocol

Reference Standard: Adapted from RSC Advances (2022) [3].

  • Charge: A 10 mL microwave vial with:

    • Methyl 5-aminopyrazole-4-carboxylate (1.0 mmol)

    • Trimethyl orthoformate (3.0 mmol)

    • Primary Amine (e.g., Aniline or Benzylamine) (1.2 mmol)

    • Solvent: Ethanol (2 mL) - Note: Can be solvent-free for "Green" metrics.

  • Irradiate: Set microwave reactor (e.g., CEM Discover) to 160°C for 55 minutes (approx. 150-200W).

    • Safety Note: Ensure the vessel is rated for >20 bar pressure due to volatile orthoformate.

  • Workup: Cool to RT. The product usually precipitates directly from the ethanol solution.

  • Purification: Simple filtration.[4][5][6] Wash with cold diethyl ether.

  • Validation:

    • NMR: Appearance of the pyrimidinone C-H singlet at ~8.1 ppm.

    • Purity: Typically >95% without chromatography.

Comparative Analysis: Data & Decision Matrix

The choice between Method A and Method B depends on the stage of drug development.

Performance Metrics
MetricMethod A: Linear (Industrial)Method B: Microwave (MCR)
Overall Yield 40-55% (3 steps)60-85% (1 step)
Reaction Time 24-48 Hours< 1 Hour
Atom Economy Low (Multiple workups/solvents)High (One-pot, minimal waste)
Scalability High (>100 kg validated)Low (Vessel size limited)
Regiocontrol High (via Mitsunobu on core)Variable (Depends on amine sterics)
Equipment Standard Glassware/ReactorsMicrowave Reactor Required
Regioselectivity Warning
  • Method A produces the unsubstituted N-H core. To get the bioactive N1-substituted drug (like Ibrutinib), you must perform a subsequent alkylation. Direct alkylation often yields a mixture of N1 (desired) and N2 (undesired) isomers (ratio often 3:1 to 1:1). Mitsunobu coupling is the gold standard for forcing N1 selectivity [4].

  • Method B incorporates the N-substituent during the ring closure (if using N-substituted pyrazoles), which can lock the regiochemistry early, but limits the diversity of the core if the starting pyrazole is hard to source.

Decision Workflow

Decision_Matrix Start Project Goal? Scale Scale > 100g? Start->Scale Library Library Size > 50? Scale->Library No (Discovery) MethodA Method A: Linear Stepwise (Traube) Scale->MethodA Yes (Process Chem) MethodB Method B: Microwave MCR Library->MethodB Yes (High Throughput) Constraint1 Need N1-Selectivity? Library->Constraint1 No (Specific Target) Constraint1->MethodA Yes (Use Mitsunobu) Constraint1->MethodB No (Flexible)

Figure 2: Strategic decision matrix for selecting the synthesis route based on scale, library size, and regiochemical requirements.

References

  • Google Patents. (2014). Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. CN103965201A. Link

  • Xia, Y., et al. (2021).[7] Synthesis of Ibrutinib.[7][8][9] Chinese Journal of Pharmaceuticals, 52(06), 781-785.[7] Link[7]

  • RSC Advances. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12, 8323–8332.[5] Link

  • Kassab, A. E. (2023).[10] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1).[10] Link

Sources

Comparative

Unlocking the Therapeutic Potential of 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its remarkable versatility and therapeutic promis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its remarkable versatility and therapeutic promise. As a purine isostere, it serves as a foundational framework for the design of a multitude of kinase inhibitors and other targeted therapies.[1] This guide focuses on a specific, yet highly adaptable, subset of this family: derivatives of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The strategic placement of a chloro group at the 3-position and a methylthio group at the 6-position offers synthetic handles for facile diversification, enabling the exploration of a wide chemical space and the fine-tuning of biological activity.

This comprehensive guide provides an in-depth comparison of the therapeutic potential of various derivatives stemming from this core structure. We will delve into their performance against different biological targets, supported by experimental data, and provide detailed protocols to facilitate further research and development in this exciting area.

The Strategic Advantage of the 3-Chloro-6-(methylthio) Scaffold

The 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine core is not merely a starting point but a calculated choice for drug discovery. The chlorine atom at the 3-position, while not extensively explored in the provided literature for direct derivatization, offers a potential site for nucleophilic substitution, allowing for the introduction of various functionalities to probe interactions with target proteins. More significantly, the 6-methylthio group can be readily oxidized to sulfoxide and sulfone derivatives, modulating the electronic properties and steric bulk of the molecule, which can profoundly impact target engagement and selectivity. Furthermore, this scaffold serves as a crucial intermediate for the synthesis of a diverse range of 4-substituted derivatives, which have demonstrated significant therapeutic potential.

Comparative Analysis of Therapeutic Applications

The derivatives of the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold have primarily been investigated for their utility in oncology, with a particular focus on kinase inhibition. However, emerging research suggests their potential extends to other therapeutic areas, including inflammation.

Anticancer Activity: Targeting Key Kinases

Kinases play a pivotal role in cell signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown significant promise as inhibitors of various kinases implicated in cancer.[3]

A notable study by Schenone et al. explored a series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives bearing a 2-chloro-2-phenylethyl chain at the N1 position.[4] These compounds were evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers.

Table 1: In Vitro Activity of 4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine Derivatives against EGFR-TK and A-431 Cells [4]

CompoundREGFR-TK Inhibition (%) at 50 µMA-431 Cell Proliferation Inhibition (%) at 50 µM
2a H6255
2d 4-Cl-Ph7568
2g 4-F-Ph7063

The data clearly indicates that substitution at the 4-amino position significantly influences both enzyme and cell-based activity. The 4-chloro-phenyl derivative (2d ) emerged as the most potent among the tested compounds, demonstrating a strong correlation between EGFR-TK inhibition and antiproliferative activity against the A-431 human epidermoid carcinoma cell line. This underscores the importance of the electronic and steric properties of the substituent at this position for effective target engagement.

The Src family of non-receptor tyrosine kinases are crucial mediators of various cellular processes, and their aberrant activation is frequently observed in a multitude of cancers, including glioblastoma and medulloblastoma.[5][6] Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src kinase inhibitors.[7][8] While the specific derivatives in these studies do not always contain the 6-methylthio group, the core scaffold's effectiveness against Src highlights a promising avenue for derivatives of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. A new selective pyrazolo[3,4-d]pyrimidine derivative, SI221, has shown significant cytotoxic effects on glioblastoma cells without affecting non-tumor cells.[6] Another study identified compound SI-388 as a potent Src inhibitor that hampered cell viability and tumorigenicity in glioblastoma models.[5] These findings suggest that synthesizing and testing 6-methylthio analogues could yield novel and potent Src inhibitors.

Anti-inflammatory Potential

Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold has demonstrated promising anti-inflammatory properties.[9][10] Studies have shown that certain derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[11][12] This opens up a new therapeutic landscape for derivatives of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. The development of compounds with dual COX-2/5-LOX inhibitory activity is particularly attractive as it could offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to traditional NSAIDs.[12]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and enable independent validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds generally involves a multi-step process starting from a suitable pyrazole precursor. The following is a generalized protocol based on the work of Schenone et al.[4]

Diagram 1: General Synthetic Scheme

G A 3-amino-4-cyanopyrazole B 1H-Pyrazolo[3,4-d]pyrimidin-4-one A->B Formamide, Reflux C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, Reflux D 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine C->D Thioureation then Methylation E 4-Amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Derivatives D->E Amine (R-NH2), Solvent, Heat

Caption: Synthetic route to 4-amino-6-(methylthio) derivatives.

Step-by-step Protocol:

  • Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core:

    • React the starting 3-amino-4-cyanopyrazole with formamide under reflux conditions to yield the corresponding 1H-pyrazolo[3,4-d]pyrimidin-4-one.

  • Chlorination of the Pyrimidinone Ring:

    • Treat the pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) under reflux to obtain the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.

  • Introduction of the Methylthio Group:

    • The 4-chloro intermediate can be converted to the 4-chloro-6-thioxo derivative by reaction with thiourea.[9]

    • Subsequent methylation with a suitable methylating agent (e.g., methyl iodide) in the presence of a base will yield the 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

  • Nucleophilic Substitution at the 4-Position:

    • React the 4-chloro-6-(methylthio) intermediate with the desired primary or secondary amine in a suitable solvent (e.g., ethanol, DMF) with or without heating to afford the final 4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives.[4]

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the synthesized compounds on the target enzyme.

Diagram 2: EGFR Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Add EGFR enzyme, substrate, and buffer to microplate wells B Add test compound or vehicle control A->B C Initiate reaction with ATP and incubate B->C D Stop reaction and measure phosphorylation (e.g., luminescence) C->D

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Step-by-step Protocol:

  • Assay Setup:

    • In a 96-well plate, add the recombinant human EGFR enzyme, a suitable tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase assay buffer.

  • Compound Addition:

    • Add the test compounds at various concentrations (typically in DMSO, with a final concentration not exceeding 1%) to the wells. Include a vehicle control (DMSO alone).

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Terminate the reaction and measure the extent of substrate phosphorylation. This can be achieved using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

      • ELISA-based assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Diagram 3: MTT Cell Proliferation Assay Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Incubation cluster_3 Measurement A Seed cells in a 96-well plate and allow to adhere B Treat cells with test compounds at various concentrations A->B C Add MTT reagent and incubate to allow formazan crystal formation B->C D Solubilize formazan crystals and measure absorbance C->D

Caption: Workflow for MTT cell proliferation assay.

Step-by-step Protocol:

  • Cell Seeding:

    • Seed the A-431 cells (or other relevant cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specific period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Conclusion and Future Directions

The 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives explored in this guide have demonstrated significant potential as anticancer agents, particularly through the inhibition of key kinases such as EGFR and Src. Furthermore, the anti-inflammatory properties of the broader pyrazolo[3,4-d]pyrimidine family suggest that these derivatives may also find utility in treating inflammatory disorders.

Future research in this area should focus on:

  • Exploring a wider range of substitutions: Systematically modifying the substituents at the 1, 3, 4, and 6-positions to further optimize potency, selectivity, and pharmacokinetic properties.

  • Expanding the scope of biological evaluation: Screening these derivatives against a broader panel of kinases and other relevant biological targets to uncover new therapeutic applications.

  • In vivo efficacy studies: Advancing the most promising in vitro lead compounds to preclinical animal models to assess their efficacy and safety in a more complex biological system.

  • Structure-activity relationship (SAR) studies: Conducting detailed SAR analyses to understand the key structural features required for potent and selective activity, which will guide the design of next-generation inhibitors.

By leveraging the synthetic tractability and proven therapeutic potential of the 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine scaffold, researchers are well-positioned to develop novel and effective treatments for a range of human diseases.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 22(9), 3206-3216. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M., Naglah, A. M., Al-Otaibi, F. M., & Al-Obaid, A. M. (2021). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry, 115, 105213. [Link]

  • Gogou, E., Lamprou, M., Papaemmanouil, C., Tzioumaki, N., Tsoukala, M., Kostagianni, A. D., ... & Kourounakis, A. P. (2022). Discovery of New 1, 4, 6-Trisubstituted-1H-pyrazolo [3, 4-b] pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2534-2559. [Link]

  • (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Technology Networks. Retrieved January 30, 2026, from [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., Kumar, A., & Siddiqi, M. I. (2013). Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

  • El-Malah, A. A., Al-Harbi, N. O., & El-Sayed, M. A. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific reports, 12(1), 19696. [Link]

  • Tintori, C., Zamperini, C., Crespan, E., Lo Dico, A., Maset, A., S., ... & Botta, M. (2014). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of cellular and molecular medicine, 18(11), 2248-2260. [Link]

  • Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., ... & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European journal of medicinal chemistry, 39(2), 153-160. [Link]

  • Radi, M., Dreassi, E., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., ... & Botta, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 481-487. [Link]

  • Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., Elshaier, Y. A., & El-Awady, R. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. [Link]

  • Singh, P., & Kaur, M. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 1-20. [Link]

  • Yuan, Z., Li, Y., Wang, X., & Zhang, W. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17836-17852. [Link]

  • Fayed, B. E., El-Adl, K., El-Awdan, S. A., & Moatasim, Y. (2022). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry, 129, 106173. [Link]

  • Tsimpou, M. P., Koukoulitsa, C., & Tzakos, A. G. (2019). Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic chemistry, 80, 486-498. [Link]

  • Savelyev, O. Y., Kovaleva, T. M., Desenko, S. M., & Orlov, V. D. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1066. [Link]

  • Gogou, E., Lamprou, M., Papaemmanouil, C., Tzioumaki, N., Tsoukala, M., Kostagianni, A. D., ... & Kourounakis, A. P. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 7(44), 40049-40065. [Link]

  • Kaur, H., Kumar, V., & Gupta, G. K. (2018). Synthesis, Characterization, Antitubercular and Anti-Inflammatory Activity of New Pyrazolo[3,4-d]Pyrimidines. ResearchGate. [Link]

  • Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., ... & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European journal of medicinal chemistry, 39(2), 153-160. [Link]

  • Singh, P., & Kaur, M. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 1-20. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 100859-88-9), a halogenated heterocyclic compound with a methylthio group.[1] Due to the general lack of a specific Safety Data Sheet (SDS) for this compound, this document is based on the precautionary principle, drawing analogies from structurally similar chemicals and established best practices for handling halogenated and organosulfur compounds.

Hazard Assessment and Causality
  • Halogenated Heterocyclic Core: The pyrazolo[3,4-d]pyrimidine core is a common scaffold in pharmacologically active molecules. The presence of a chlorine atom classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and can be toxic.[2][3] Improper disposal can lead to the contamination of soil and water systems.[4] High-temperature incineration is often required for the safe destruction of halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[5]

  • Organosulfur Moiety: The methylthio (-SCH3) group places this compound in the organosulfur category. Organosulfur compounds can exhibit a range of toxicological effects and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7] Upon combustion, they can release toxic sulfur oxides.

  • Bioactive Potential: Pyrazolopyrimidine derivatives are known to be biologically active, which implies they can interact with biological systems. This inherent bioactivity underscores the need to prevent release into the environment where they could have unintended ecological effects.

Given these structural alerts, 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine must be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Adherence to proper handling procedures is the first line of defense against accidental exposure.

Core Directive: Always handle 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in a well-ventilated laboratory fume hood.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard.Protects eyes from dust particles and potential splashes.
Skin and Body A lab coat, long pants, and closed-toe shoes.Prevents incidental skin exposure.
Respiratory Not generally required when handled in a fume hood. If weighing or transferring powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary.Minimizes the risk of inhaling fine particles of the compound.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment outlined in the table above.

  • Containment and Cleanup:

    • For solid spills , gently cover the material with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Avoid raising dust. Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • For solutions , absorb the spill with an inert absorbent material.

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol) and then wash with soap and water. Collect all cleaning materials in a sealed bag and dispose of them as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Collection: A Step-by-Step Guide

Proper segregation of chemical waste is crucial for safe disposal and is often a regulatory requirement.

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine waste. The container should be labeled "Hazardous Waste - Halogenated Organic Solid" and list the full chemical name.

  • Solid Waste:

    • Place un- or lightly-contaminated materials such as gloves, weighing paper, and paper towels in a separate, clearly labeled bag for solid hazardous waste.

    • Grossly contaminated items should be placed in the primary hazardous waste container with the chemical.

  • Liquid Waste (Solutions):

    • Collect solutions containing 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in a designated, labeled container for halogenated organic liquid waste.

    • Crucially, do not mix halogenated waste with non-halogenated waste streams. This can significantly increase disposal costs and complicate the disposal process.[2]

  • Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed at all times except when adding waste. Ensure secondary containment is in place to capture any potential leaks.

Approved Disposal Methods

Under no circumstances should 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine or its containers be disposed of in the regular trash or down the drain.

The primary recommended method of disposal is through a licensed and certified hazardous waste disposal company. The typical disposal route for halogenated organic compounds is high-temperature incineration .[5] This process ensures the complete destruction of the compound and minimizes the risk of environmental pollution.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Start Waste Generation PPE Don Appropriate PPE Start->PPE Segregate Segregate Halogenated Waste PPE->Segregate Label Label Waste Container Segregate->Label Collect Collect in Designated Container Label->Collect Store Store in Satellite Accumulation Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration High-Temperature Incineration ContactEHS->Incineration

Disposal workflow for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.
In-Lab Neutralization (Not Recommended)

While chemical neutralization can be a viable option for some laboratory waste, it is not recommended for 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine without a thorough, substance-specific, and validated protocol. The reaction byproducts of neutralization attempts could be unknown and potentially more hazardous than the parent compound. The safest and most compliant approach is to dispose of this chemical through your institution's hazardous waste management program.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from diligent hazard assessment and consistent use of personal protective equipment to meticulous waste segregation and reliance on professional disposal services—researchers can minimize risks and ensure compliance with safety regulations. This commitment to responsible chemical management is fundamental to the integrity of scientific research.

References

  • Amerigo Scientific. 3-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. [Link]

  • Gharehassanlou, E., et al. (2021). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. ResearchGate. [Link]

  • Gómez-Carbajal, D., et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. [Link]

  • Hassan, M. H. A., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • M., M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Taylor & Francis. (2020). Organosulfur compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Wang, S., et al. (2021). Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants. PubMed. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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